GRL-0496
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H9ClN2O2 |
|---|---|
Molecular Weight |
272.68 g/mol |
IUPAC Name |
(5-chloropyridin-3-yl) 1H-indole-4-carboxylate |
InChI |
InChI=1S/C14H9ClN2O2/c15-9-6-10(8-16-7-9)19-14(18)12-2-1-3-13-11(12)4-5-17-13/h1-8,17H |
InChI Key |
BOSZJNSICHFHMA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)OC3=CC(=CN=C3)Cl |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)OC3=CC(=CN=C3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
GRL-0496: A Covalent Inhibitor Targeting Cys-145 of SARS-CoV 3CL Protease
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of GRL-0496, a potent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3C-like protease (3CLpro), also known as the main protease (Mpro). This compound acts through the covalent modification of the catalytic cysteine residue (Cys-145) in the enzyme's active site, leading to irreversible inhibition. This document details the quantitative inhibitory data, experimental methodologies, and the molecular interactions underpinning its function.
Quantitative Data Summary
The inhibitory potency of this compound has been evaluated through enzymatic and cell-based antiviral assays. The key quantitative metrics are summarized in the tables below.
| Parameter | Value | Assay Type | Reference |
| IC50 (SARS-CoV 3CLpro) | 30 nM | FRET-based enzymatic inhibition assay | [1] |
| EC50 (Antiviral Activity) | 6.9 µM | Cell-based SARS-CoV replication assay (Vero E6 cells) | [1] |
| Parameter | Observation | Method | Reference |
| Covalent Modification | Confirmed via a mass shift of approximately 217 Da in the 3CLpro enzyme post-incubation. | Electrospray Ionization Mass Spectrometry | [2] |
Mechanism of Action: Covalent Modification of Cys-145
The primary mechanism of this compound involves the acylation of the active site Cys-145 of the SARS-CoV 3CLpro. This protease is essential for viral replication, as it processes the viral polyproteins into functional non-structural proteins. The active site of 3CLpro features a catalytic dyad composed of Cysteine-145 and Histidine-41.[2]
This compound, a chloropyridyl ester derivative, acts as a substrate mimic. Upon binding to the active site, the nucleophilic thiol group of Cys-145 attacks the electrophilic carbonyl carbon of the ester in this compound. This results in the formation of a stable acyl-enzyme intermediate, effectively and irreversibly inactivating the enzyme. Docking studies suggest that the inhibitor is stabilized in the active site through a network of hydrogen bonds prior to the covalent reaction.[2]
References
- 1. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
GRL-0496: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a SARS-CoV 3CLpro Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of GRL-0496, a potent covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3C-like protease (3CLpro). This document details the mechanism of action, experimental protocols for its synthesis and evaluation, and presents key quantitative data in a structured format.
Introduction
The emergence of Severe Acute Respiratory Syndrome (SARS) in the early 2000s highlighted the urgent need for effective antiviral therapeutics against coronaviruses. The SARS-CoV 3C-like protease (3CLpro), a cysteine protease essential for viral replication, was identified as a prime target for drug development. This compound emerged from these efforts as a potent chloropyridyl ester-derived inhibitor of SARS-CoV 3CLpro.[1][2]
Mechanism of Action
This compound acts as an irreversible inhibitor of SARS-CoV 3CLpro. Its mechanism of action involves the acylation of the catalytic cysteine residue (Cys-145) in the active site of the enzyme.[3] This covalent modification renders the enzyme inactive, thereby disrupting the processing of the viral polyprotein and inhibiting viral replication.[3][4]
The following diagram illustrates the role of 3CLpro in the SARS-CoV-2 replication cycle and the inhibitory action of this compound.
Quantitative Data
The inhibitory potency of this compound has been quantified through enzymatic and cell-based assays. The following table summarizes the key activity data for this compound and provides a comparison with other notable SARS-CoV 3CLpro inhibitors.
| Compound | Target | IC50 (nM) | EC50 (µM) | Cell Line | Reference(s) |
| This compound | SARS-CoV 3CLpro | 30 | 6.9 | Vero E6 | [1][2] |
| Nirmatrelvir (PF-07321332) | SARS-CoV-2 3CLpro | 3.1 | 0.077 | Vero E6-TMPRSS2 | [5] |
| Boceprevir | SARS-CoV-2 3CLpro | 1600 | 1.3 | Vero E6 | [6][7] |
| GC376 | SARS-CoV-2 3CLpro | 160 | 2.1 | Vero | [8] |
| Ebselen | SARS-CoV-2 3CLpro | 470 | 4.67 | Vero E6 | [6] |
Experimental Protocols
Synthesis of this compound (1H-Indole-4-carboxylic acid, 5-chloro-3-pyridinyl ester)
The general synthetic route for this compound involves the esterification of 1H-indole-4-carboxylic acid with 5-chloro-3-pyridinol.
Detailed Protocol:
-
To a solution of 1H-indole-4-carboxylic acid (1 equivalent) in dichloromethane (CH2Cl2), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Add 5-chloro-3-pyridinol (1 equivalent) to the reaction mixture.
-
Stir the reaction at 23°C until completion, monitored by thin-layer chromatography.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
SARS-CoV 3CLpro FRET-Based Inhibition Assay
This assay measures the inhibition of 3CLpro activity using a Förster Resonance Energy Transfer (FRET) peptide substrate.
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tribioscience.com [tribioscience.com]
- 3. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials [mdpi.com]
- 8. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of GRL-0496, a potent tool compound for studying coronaviruses. This compound is a chloropyridyl ester-derived small molecule specifically designed as an inhibitor of the coronavirus 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] Due to the essential role of 3CLpro in viral replication, it is a primary target for antiviral drug development.[4] This document details the mechanism of action, quantitative efficacy, experimental protocols, and logical workflows associated with the use of this compound in a research setting.
Mechanism of Action
During the replication of coronaviruses, the viral RNA genome is translated into large polyproteins (pp1a and pp1ab), which must be cleaved into individual non-structural proteins (NSPs) to form the replication complex.[4][5] This proteolytic processing is carried out by two viral proteases: the papain-like protease (PLpro) and the 3C-like protease (3CLpro).[4][6]
This compound acts as an irreversible inhibitor of 3CLpro.[4] Its mechanism involves the acylation of the cysteine residue (Cys-145) located in the enzyme's active site.[4] This active site contains a catalytic dyad of cysteine and histidine residues.[4] By forming a covalent bond with Cys-145, this compound permanently deactivates the protease, preventing the processing of the viral polyprotein and subsequently halting viral replication.[4] This covalent modification has been confirmed by mass spectrometry, which showed the expected mass shift in the enzyme after incubation with the inhibitor.[4]
Caption: Mechanism of this compound action on the coronavirus replication cycle.
Quantitative Data Presentation
This compound has demonstrated high potency against the SARS-CoV 3CLpro enzyme and notable antiviral activity in cell-based assays. The quantitative data from these assessments are summarized below.
Table 1: In Vitro Efficacy of this compound against SARS-CoV
| Target | Assay Type | Value | Reference |
|---|---|---|---|
| SARS-CoV 3CLpro | Enzyme Inhibition (FRET) | IC₅₀ = 30 nM | [1][2][4] |
| SARS-CoV (Urbani Strain) | Antiviral Activity (Vero E6 Cells) | EC₅₀ = 6.9 µM |[1][2][4] |
-
IC₅₀ (Half maximal inhibitory concentration): Indicates the concentration of this compound required to inhibit 50% of the 3CLpro enzymatic activity.
-
EC₅₀ (Half maximal effective concentration): Represents the concentration required to achieve 50% of the maximum antiviral effect in infected cells.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound's activity against SARS-CoV.
SARS-CoV 3CLpro Enzyme Inhibition Assay (FRET-based)
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of purified 3CLpro using a fluorescence resonance energy transfer (FRET) substrate.
-
Materials:
-
Authentic, full-length SARS-CoV 3CLpro enzyme
-
FRET substrate peptide
-
Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT, 0.01 mg/mL BSA
-
This compound dissolved in DMSO
-
96-well microplates (black, flat-bottom)
-
Fluorescence plate reader
-
-
Methodology:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer to achieve final desired concentrations.
-
In a 96-well microplate, add 100 nM of the SARS-CoV 3CLpro enzyme to each well containing varying concentrations of the inhibitor. The total reaction volume is typically 100 µL.[4]
-
Incubate the enzyme-inhibitor mixture at room temperature for a defined period (e.g., 20-30 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths. Cleavage of the FRET substrate separates the fluorophore and quencher, resulting in a detectable signal.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
SARS-CoV Antiviral Activity Assay (Cell-based)
This assay measures the ability of this compound to inhibit viral replication in a host cell line susceptible to SARS-CoV infection.
-
Materials:
-
Vero E6 cells[4]
-
Minimal Essential Media (MEM) supplemented with 10% fetal calf serum (FCS), 100 U/mL penicillin, and 100 µg/mL streptomycin[4]
-
SARS-CoV (e.g., Urbani strain)[4]
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
CellTiter-Glo Luminescent Cell Viability Assay kit (or similar)[4]
-
Biosafety Level 3 (BSL-3) facility
-
-
Methodology:
-
Seed Vero E6 cells in 96-well plates and grow until they form a confluent monolayer.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the growth medium from the cells and add the medium containing the diluted this compound.
-
Infect the cells with SARS-CoV at a predetermined multiplicity of infection (MOI). Include uninfected and untreated-infected controls.
-
Incubate the plates for 48 hours at 37°C with 5% CO₂.[4]
-
After incubation, measure cell viability using the CellTiter-Glo assay, which quantifies ATP as an indicator of metabolically active cells. Luminescence is measured with a plate reader.[4]
-
The percentage of cell viability is calculated relative to uninfected controls.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the EC₅₀ value.
-
Experimental and Logical Workflow
The evaluation of a tool compound like this compound follows a logical progression from biochemical validation to cell-based efficacy testing.
Caption: Logical workflow for the characterization of this compound.
References
- 1. tribioscience.com [tribioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small molecule inhibitor of SARS-CoV-2 3CLpro EDP-235 prevents viral replication and transmission in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The role of the chloropyridyl ester in GRL-0496 activity
An In-depth Technical Guide on the Role of the Chloropyridyl Ester in GRL-0496 Activity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent, small-molecule inhibitor targeting the 3C-like protease (3CLpro or Mpro), an enzyme essential for the replication of coronaviruses, including SARS-CoV and SARS-CoV-2.[1][2] The inhibitor's mechanism relies on a covalent modification of the enzyme's active site, a process driven by its unique chemical architecture. This guide provides a detailed examination of the critical role played by the chloropyridyl ester moiety in the inhibitory activity of this compound. Through an analysis of its mechanism of action, structure-activity relationships, and supporting experimental data, we elucidate how this functional group confers high potency and irreversible inhibition.
Chemical Profile of this compound
-
Formal Name: 1H-Indole-4-carboxylic acid, 5-chloro-3-pyridinyl ester[2]
-
Molecular Formula: C₁₄H₉ClN₂O₂[2]
-
Molecular Weight: 272.70 g/mol [2]
Mechanism of Action: The Role of the Electrophilic Warhead
This compound functions as an irreversible covalent inhibitor of the SARS-CoV 3CLpro.[3] The enzyme's active site features a catalytic dyad composed of Cysteine-145 (Cys-145) and Histidine-41.[3] The chloropyridyl ester moiety of this compound is specifically designed to act as an electrophilic "warhead."
The mechanism involves a nucleophilic attack by the sulfur atom of the Cys-145 residue on the electrophilic carbonyl carbon of the ester group in this compound.[3] This reaction leads to the acylation of Cys-145, forming a stable, covalent thioester bond between the enzyme and the inhibitor.[3] This modification effectively and irreversibly blocks the catalytic activity of the protease, thereby halting the viral polyprotein processing necessary for replication.[4] The formation of this covalent adduct has been experimentally verified through mass spectrometry analysis, which detected the expected mass shift in the enzyme after incubation with the inhibitor.[3]
Figure 1: Covalent inhibition of 3CLpro by this compound.
Structure-Activity Relationship (SAR)
The high potency of this compound is not solely due to the presence of the chloropyridyl ester but is also critically dependent on its specific placement on the indole scaffold.
-
Ester Position: SAR studies have demonstrated that the position of the carboxylate functionality is crucial for inhibitory activity. This compound, which has the 5-chloropyridinyl ester at the 4-position of the indole ring, is the most potent inhibitor in its series.[3][5] When the ester was moved to the 5-position of the indole, a 10-fold decrease in potency was observed.[3] This highlights the importance of the 4-position for optimal orientation and binding within the enzyme's active site.
-
Chloropyridine Moiety: The 5-chloropyridine group serves as an effective leaving group after the nucleophilic attack, facilitating the irreversible acylation of the enzyme. This heteroaromatic ester was identified as a key unit for activity against 3CLpro.[3]
-
Indole Scaffold: The indole ring itself plays a significant role in binding to the enzyme active site.[3] Furthermore, studies indicate that a free nitrogen on the indole ring generally leads to higher potency compared to its N-protected counterparts, suggesting a key hydrogen bonding interaction.[3]
Figure 2: Impact of ester position on inhibitory potency.
Quantitative Data Presentation
The activity of this compound has been quantified through various enzymatic and cell-based assays.
Table 1: In Vitro Enzyme Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ Value | Reference(s) |
|---|---|---|
| SARS-CoV 3CLpro | 30 nM | [1][2][3] |
| SARS-CoV-2 3CLpro | 250 nM |[6][7] |
Table 2: Antiviral Activity of this compound in Cell-Based Assays
| Virus | Cell Line | Assay Type | EC₅₀ Value | Reference(s) |
|---|---|---|---|---|
| SARS-CoV | Vero E6 | Cytopathic Effect (CPE) | 6.9 µM | [1][3][8] |
| SARS-CoV-2 | Vero E6 | RNA-qPCR | 2.8 µM | [7] |
| SARS-CoV-2 | Vero E6 | Cytopathic Effect (CPE) | 9.12 µM | [9] |
| SARS-CoV-2 | HEK293T | Transfection-based | 5.05 µM |[9] |
Note: For SARS-CoV-2, this compound's activity and cytotoxicity were observed to be poorly separated in some cell-based assays.[10]
Experimental Protocols
SARS-CoV 3CLpro Enzyme Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay used to determine the IC₅₀ value of this compound.[3]
-
Reagents & Materials:
-
Authentic full-length SARS-CoV 3CLpro enzyme.
-
FRET peptide substrate.
-
Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT, 0.01 mg/mL BSA.
-
This compound stock solution in DMSO.
-
96-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add 100 nM of authentic SARS-CoV 3CLpro enzyme to each well.
-
Add varying concentrations of the this compound dilutions to the wells. A DMSO control (no inhibitor) is also included.
-
Incubate the enzyme-inhibitor mixture at room temperature for a defined period (e.g., 20 minutes).
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader. The cleavage of the substrate separates the fluorophore and quencher, resulting in a signal.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Figure 3: Experimental workflow for the FRET-based 3CLpro assay.
Antiviral Activity Assay in Vero E6 Cells
This protocol outlines the evaluation of this compound's ability to inhibit SARS-CoV replication in a cell culture model.[3]
-
Reagents & Materials:
-
Vero E6 cells.
-
Cell culture medium (e.g., MEM) with 2% Fetal Calf Serum (FCS).
-
SARS-CoV (e.g., Urbani strain).
-
This compound stock solution in DMSO.
-
96-well cell culture plates.
-
Method for quantifying viral activity (e.g., CellTiter-Glo for cell viability, or RNA extraction kits and qPCR reagents for viral load).
-
-
Procedure:
-
Seed Vero E6 cells onto a 96-well plate at a density of 9 x 10³ cells/well and allow them to adhere.
-
Infect the cells with SARS-CoV at a specific multiplicity of infection (e.g., 300 TCID₅₀/well) in serum-free medium and incubate for 1 hour at 37°C with 5% CO₂.
-
Remove the viral inoculum.
-
Add 100 µL of fresh medium (supplemented with 2% FCS) containing serial twofold dilutions of this compound (e.g., from 50 µM to 0.1 µM). Mock-infected and virus-only controls are included.
-
Incubate the plates for 48 hours at 37°C with 5% CO₂.
-
Assess the antiviral effect. This can be done by:
-
Measuring Cell Viability: Quantify ATP levels using a luminescent assay (e.g., CellTiter-Glo) to measure the cytopathic effect (CPE) protection.
-
Quantifying Viral RNA: Extract total RNA from the cells and perform RT-qPCR to measure the viral load.
-
-
Calculate the EC₅₀ value by plotting the percentage of viral inhibition against the drug concentration.
-
Mass Spectrometry for Covalent Modification Analysis
This protocol confirms the covalent binding of this compound to the 3CLpro enzyme.[3]
-
Reagents & Materials:
-
Authentic SARS-CoV 3CLpro enzyme (e.g., at 1 µM).
-
This compound (e.g., at 5 µM).
-
Reaction Buffer: 20 mM HEPES, pH 7.5.
-
Mass spectrometer (e.g., MALDI-TOF or ESI).
-
-
Procedure:
-
Incubate the 3CLpro enzyme with this compound in the reaction buffer at room temperature for 20 minutes. The final DMSO concentration should be kept low (e.g., 0.25%).
-
Prepare a control sample containing the enzyme and DMSO but no inhibitor.
-
Analyze both the treated and untreated enzyme samples using mass spectrometry.
-
Compare the mass spectra. A mass shift corresponding to the addition of the inhibitor's acyl fragment to the enzyme's mass confirms covalent modification. A shift of approximately 217 Da was observed for this compound.[3]
-
Conclusion
The chloropyridyl ester moiety is the cornerstone of this compound's activity as a potent, irreversible inhibitor of SARS-CoV 3CLpro. It functions as a precisely positioned electrophilic warhead that facilitates the covalent acylation of the catalytic Cys-145 residue, leading to complete and lasting inactivation of the enzyme. Structure-activity relationship studies underscore the criticality of this functional group and its specific location at the 4-position of the indole scaffold for achieving sub-micromolar to nanomolar potency. This detailed understanding of the chloropyridyl ester's role provides a valuable framework for the rational design of next-generation covalent inhibitors targeting viral proteases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tribioscience.com [tribioscience.com]
- 3. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small molecule inhibitor of SARS-CoV-2 3CLpro EDP-235 prevents viral replication and transmission in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity Relationship, and X-ray Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Cell-Based Luciferase Complementation Assay for Identification of SARS-CoV-2 3CLpro Inhibitors | MDPI [mdpi.com]
Exploring the Chemical Space Around the GRL-0496 Scaffold: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of novel coronaviruses, such as SARS-CoV-2, has underscored the urgent need for effective antiviral therapeutics. The main protease (3CLpro) of these viruses, essential for viral replication, has been identified as a prime target for drug development. The GRL-0496 scaffold, characterized by a 1H-Indole-4-carboxylic acid, 5-chloro-3-pyridinyl ester core, has emerged as a promising starting point for the design of potent 3CLpro inhibitors. This technical guide provides a comprehensive overview of the chemical space around the this compound scaffold, including structure-activity relationships, detailed experimental protocols, and the underlying mechanism of action.
The this compound Scaffold: A Potent Inhibitor of SARS-CoV 3CLpro
This compound is a potent, covalent inhibitor of the SARS-CoV 3CLpro. Its mechanism of action involves the acylation of the catalytic cysteine residue (Cys-145) in the enzyme's active site, thereby irreversibly inactivating it.[1] This covalent modification is a key feature of its high potency.
Core Structure and Physicochemical Properties
-
Formal Name: 1H-Indole-4-carboxylic acid, 5-chloro-3-pyridinyl ester
-
Molecular Formula: C₁₄H₉ClN₂O₂
-
Molecular Weight: 272.70 g/mol
-
CAS Number: 1087243-14-8
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the this compound scaffold have revealed critical structural features that govern its inhibitory activity against SARS-CoV-2 3CLpro. The position of the carboxylate group on the indole ring and substitutions on the indole nitrogen have been shown to be particularly important for potency.
Quantitative Data Summary
The following table summarizes the in vitro enzyme inhibitory activity (IC₅₀) against SARS-CoV-2 3CLpro and the antiviral activity (EC₅₀) in VeroE6 cells for this compound and a selection of its key analogs.
| Compound ID | R¹ (Indole N-substitution) | R² (Indole Substitution) | 3CLpro IC₅₀ (nM)[2][3] | Antiviral EC₅₀ (µM)[2][3] |
| This compound (1) | H | 4-COOR' | 250 | 2.8 |
| Analog 2 | H | 6-COOR' | - | - |
| Analog 7a | H | 5-COOR' | 310 | 43.7 |
| Analog 7b | 3-nitrobenzenesulfonyl | 4-COOR' | 120 | 8 |
| Analog 7c | 4-nitrobenzenesulfonyl | 4-COOR' | 900 | - |
| Analog 7d | Allyl | 4-COOR' | 73 | 15 |
| Analog 7h | H | 6-methyl, 4-COOR' | - | 3.1 |
*R' = 5-chloro-3-pyridinyl
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound analogs and the key biological assays used for their evaluation.
General Synthesis of Indole Chloropyridinyl Esters
The synthesis of this compound and its analogs is typically achieved through an esterification reaction between the corresponding indole carboxylic acid and 5-chloro-3-pyridinol.[1]
Materials:
-
Indole carboxylic acid derivative
-
5-chloro-3-pyridinol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Acetic anhydride (for N-acetylation)
-
Pyridine (for N-acetylation)
-
Sodium cyanoborohydride (for indoline reduction)
-
Tosyl chloride or 3-nitrobenzenesulfonyl chloride (for N-sulfonylation)
Procedure:
-
To a solution of the indole carboxylic acid (1.0 eq) and 5-chloro-3-pyridinol (1.1 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add DCC (1.2 eq) and DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired indole chloropyridinyl ester.
For N-functionalized analogs:
-
N-acetylation: Reflux the parent indole with acetic anhydride in pyridine.[1]
-
N-sulfonylation: Reduce the indole to indoline using sodium cyanoborohydride, followed by reaction with the desired sulfonyl chloride in the presence of a base.[1]
SARS-CoV-2 3CLpro FRET-Based Enzymatic Assay
This assay measures the inhibition of the 3CLpro enzymatic activity using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET peptide substrate (e.g., (Dabcyl)KTSAVLQ↓SGFRKME(Edans)-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.3, 1 mM EDTA)
-
Test compounds dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add 25 µL of the assay buffer.
-
Add 5 µL of the diluted test compound or vehicle (for control wells).
-
Add 10 µL of the 3CLpro enzyme solution (final concentration typically in the nanomolar range) to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of the FRET substrate solution (final concentration typically in the micromolar range).
-
Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) at regular intervals for 30-60 minutes.
-
Calculate the initial reaction rates and determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antiviral Activity Assay in Vero E6 Cells
This cell-based assay evaluates the ability of the compounds to inhibit SARS-CoV-2 replication in a relevant cell line.
Materials:
-
Vero E6 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
SARS-CoV-2 viral stock
-
Test compounds dissolved in DMSO
-
96-well plates
-
Reagents for quantifying viral replication (e.g., crystal violet for cytopathic effect assay, or reagents for RT-qPCR or ELISA)
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the growth medium from the cells and add the diluted compounds.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, assess the antiviral activity by a suitable method:
-
Cytopathic Effect (CPE) Assay: Fix the cells with formaldehyde and stain with crystal violet. The intensity of the stain is proportional to the number of viable cells.
-
RT-qPCR: Extract viral RNA from the cell supernatant or cell lysate and quantify the viral load.
-
ELISA: Quantify viral antigen levels in the cell supernatant or cell lysate.
-
-
Determine the EC₅₀ values by plotting the percentage of viral inhibition against the logarithm of the compound concentration.
-
Concurrently, assess the cytotoxicity of the compounds on uninfected Vero E6 cells to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).
Visualizing Key Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and the workflows for the key experimental assays.
Caption: Covalent inhibition of SARS-CoV-2 3CLpro by this compound.
Caption: Workflow for the 3CLpro FRET-based enzymatic assay.
Caption: Workflow for the cell-based antiviral activity assay.
Conclusion
The this compound scaffold represents a validated and promising starting point for the development of potent inhibitors against SARS-CoV-2 3CLpro. The structure-activity relationship data clearly indicates that the indole-4-carboxylate moiety is crucial for activity, and further optimization through substitutions on the indole nitrogen can lead to significant gains in potency. The detailed experimental protocols provided in this guide offer a robust framework for researchers to synthesize and evaluate new analogs based on this scaffold. The continued exploration of the chemical space around this compound holds significant potential for the discovery of novel and effective antiviral agents to combat current and future coronavirus threats.
References
- 1. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bruknow.library.brown.edu [bruknow.library.brown.edu]
- 3. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity Relationship, and X-ray Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Optimization of Novel GRL-0496 Derivatives as Potent SARS-CoV-2 3CLpro Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) continues to pose a significant global health challenge, necessitating the development of effective antiviral therapeutics. The 3C-like protease (3CLpro), an enzyme essential for viral polyprotein processing and replication, represents a prime target for antiviral drug design. GRL-0496, a chloropyridyl ester-derived compound, was initially identified as a potent inhibitor of SARS-CoV 3CLpro. This technical guide provides an in-depth overview of the synthesis of this compound and its derivatives, detailing structure-activity relationships (SAR) aimed at enhancing potency against SARS-CoV-2 3CLpro. We present comprehensive experimental protocols, quantitative potency data, and visual workflows to guide researchers in the development of next-generation 3CLpro inhibitors.
Introduction: Targeting the Viral Engine
The SARS-CoV-2 genome encodes two large polyproteins, pp1a and pp1ab, which are cleaved by viral proteases to produce functional non-structural proteins (nsps) required for viral replication.[1][2] The 3C-like protease (3CLpro), also known as the main protease (Mpro), is responsible for the majority of these cleavage events.[2][3] Its critical role in the viral life cycle and high conservation across coronaviruses make it an attractive target for antiviral drug development.[3]
This compound emerged from a series of indole-derived compounds as a potent inhibitor of the original SARS-CoV 3CLpro, with a half-maximal inhibitory concentration (IC50) of 30 nM and a half-maximal effective concentration (EC50) in cell-based antiviral assays of 6.9 μM.[1][4][5] This guide focuses on the chemical strategies and methodologies for creating novel derivatives of this compound to improve its efficacy against the highly homologous SARS-CoV-2 3CLpro.
Mechanism of Action: Covalent Inhibition of 3CLpro
This compound and its analogs function as mechanism-based covalent inhibitors. The SARS-CoV-2 3CLpro active site features a Cys-His catalytic dyad (Cys-145 and His-41).[2] The inhibitor is designed to mimic the natural substrate of the protease. Upon binding to the active site, the ester group of the inhibitor is attacked by the nucleophilic thiol of the Cys-145 residue.[1] This results in the acylation of the cysteine, forming an irreversible covalent bond that deactivates the enzyme and halts the polyprotein processing cascade, thereby inhibiting viral replication.[1][3]
Data Presentation: Structure-Activity Relationships (SAR)
The potency of this compound derivatives is critically dependent on their chemical structure. Key modifications involve the position of the chloropyridinyl ester on the indole ring and substitutions on the indole nitrogen. The following tables summarize the enzymatic inhibitory activity (IC50) against SARS-CoV 3CLpro and antiviral efficacy (EC50) for a series of this compound analogs.
Table 1: Effect of Indole Carboxylate Position on SARS-CoV 3CLpro Inhibition
| Compound | Indole Carboxylate Position | N-Substitution | IC50 (nM)[1] | EC50 (µM)[1] |
| 5 | 5 | None | 300 | >100 |
| 6 | 5 | Acetyl | 10,000 | NT |
| 9 | 6 | None | 1,000 | >100 |
| This compound (10) | 4 | None | 30 | 6.9 |
| 11 | 4 | Acetyl | 900 | NT |
| 12 | 7 | None | >10,000 | NT |
| NT = Not Tested |
Table 2: Potency of this compound and a Key Derivative Against SARS-CoV vs. SARS-CoV-2
| Compound | Target Protease | IC50 (nM) | Antiviral EC50 (µM) | Reference |
| This compound (10) | SARS-CoV 3CLpro | 30 | 6.9 | [1] |
| 1 | SARS-CoV-2 3CLpro | 250 | 4.6 | [6] |
| Compound 1 in the 2021 study is the same structure as this compound/Compound 10 from the 2008 study. |
These data clearly indicate that the placement of the ester at the 4-position of the indole ring is optimal for inhibitory activity.[1] Furthermore, a free nitrogen on the indole is more potent than its acetylated or sulfonated counterparts, suggesting the N-H group may participate in crucial hydrogen bonding within the enzyme's active site.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the assays used to determine their potency.
The primary synthetic route involves the esterification of a substituted indole carboxylic acid with 5-chloro-3-pyridinol using a carbodiimide coupling agent.[1][6]
Protocol for Esterification:
-
Dissolution: Dissolve the desired indole carboxylic acid (1.0 eq), 5-chloro-3-pyridinol (1.1 eq), and 4-(Dimethylamino)pyridine (DMAP, 0.2 eq) in anhydrous dichloromethane (CH2Cl2).[1]
-
Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) or N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) portion-wise.[6]
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature (23°C) for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the mixture with CH2Cl2 and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure ester derivative.[6]
This assay quantifies the ability of a compound to inhibit the enzymatic activity of 3CLpro.
-
Reagents: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT). Use recombinant SARS-CoV-2 3CLpro and a fluorogenic substrate containing a cleavage site flanked by a fluorophore and a quencher.[1]
-
Plate Preparation: Add the test compounds, serially diluted in DMSO, to a 96-well microplate.
-
Enzyme Incubation: Add the 3CLpro enzyme solution to each well and incubate with the compounds for a predefined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a plate reader. Cleavage of the substrate by active 3CLpro separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
This assay measures the ability of a compound to inhibit viral replication in a host cell line.
-
Cell Culture: Seed Vero E6 cells in 96-well plates and grow to confluence.[1]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 1-2 hours prior to infection.
-
Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI). All work must be performed in a Biosafety Level 3 (BSL-3) facility.[1]
-
Incubation: Incubate the infected cells for a period of 24-48 hours to allow for viral replication.
-
Quantification of Viral Replication: Measure the extent of viral replication. This can be done by quantifying viral RNA in the supernatant using RT-qPCR or by measuring the cytopathic effect (CPE) of the virus on the cell monolayer.
-
Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to an untreated virus control. Determine the EC50 value by plotting the percent inhibition against the compound concentration. Simultaneously, assess cell viability (e.g., using an MTS assay) to determine the cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
Conclusion and Future Directions
The design and synthesis of this compound derivatives have provided a promising scaffold for the development of potent SARS-CoV-2 3CLpro inhibitors. Structure-activity relationship studies have demonstrated that an indole-4-carboxylate core with a free N-H group is crucial for high-potency inhibition.[1] The provided synthetic and analytical protocols offer a robust framework for researchers to build upon this scaffold.
Future efforts should focus on modifying the indole ring and the chloropyridinyl moiety to enhance interactions with the S1, S2, and S4 pockets of the 3CLpro active site. The goal is to improve not only the intrinsic inhibitory potency but also the pharmacokinetic properties, such as oral bioavailability and metabolic stability, to develop a clinically viable therapeutic for COVID-19. The synthesis of novel derivatives, guided by computational docking and SAR data, will be instrumental in advancing this important class of antiviral agents.
References
- 1. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule inhibitor of SARS-CoV-2 3CLpro EDP-235 prevents viral replication and transmission in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GRL-0496: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of GRL-0496 for in vitro assays. This compound is a potent, chloropyridyl ester-derived inhibitor of the SARS-CoV 3CL protease (3CLpro), a critical enzyme in the viral replication cycle.[1][2][3]
Physicochemical and Potency Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₉ClN₂O₂ | [2][3] |
| Molecular Weight | 272.69 g/mol | [2] |
| Appearance | Light yellow to green yellow solid | [2] |
| Purity | >98% | [3] |
| IC₅₀ (SARS-CoV 3CLpro) | 30 nM | [1][2][3] |
| EC₅₀ (SARS-CoV) | 6.9 µM | [1][2] |
Solubility Data
This compound exhibits solubility in various organic solvents and aqueous formulations. For in vitro assays, DMSO is the recommended primary solvent for preparing stock solutions.
| Solvent/Formulation | Solubility | Notes | Reference |
| DMSO | ≥ 100 mg/mL (366.72 mM) | Requires sonication to fully dissolve. Use freshly opened, anhydrous DMSO as the compound is hygroscopic. | [2] |
| Ethanol | up to 25 mg/mL | [3] | |
| Aqueous Formulation 1 | ≥ 2.5 mg/mL (9.17 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] |
| Aqueous Formulation 2 | ≥ 2.5 mg/mL (9.17 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [2] |
| Aqueous Formulation 3 | ≥ 2.5 mg/mL (9.17 mM) | 10% DMSO, 90% Corn Oil | [2] |
Mechanism of Action: Inhibition of SARS-CoV 3CLpro
This compound acts as a potent inhibitor of the SARS-CoV 3CL protease (3CLpro), an enzyme essential for the processing of viral polyproteins into functional proteins required for viral replication.[1] The mechanism involves the covalent modification of the catalytic cysteine residue (Cys-145) in the active site of the protease.[1] This irreversible acylation of the active site effectively blocks the enzyme's ability to cleave the viral polyprotein, thereby halting the viral replication cycle.[1]
References
Application Notes and Protocols: Evaluating the Efficacy of GRL-0496 Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRL-0496 is a potent, small-molecule inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3C-like protease (3CLpro), an enzyme essential for viral replication.[1][2][3] The 3CLpro enzyme is responsible for processing viral polyproteins, making it a prime target for antiviral therapeutics.[1] this compound acts as a chloropyridyl ester-derived inhibitor that acylates the active site cysteine residue (Cys-145) of the 3CLpro, thereby blocking its function.[1] This document provides detailed protocols for cell-based assays to evaluate the efficacy of this compound against SARS-CoV and related coronaviruses.
This compound: Mechanism of Action
The primary mechanism of action for this compound is the irreversible inhibition of the SARS-CoV 3CLpro. This protease is a key enzyme in the viral life cycle, responsible for cleaving the viral polyprotein into functional non-structural proteins. By inhibiting 3CLpro, this compound effectively halts viral replication.
Caption: Mechanism of action of this compound in inhibiting viral replication.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison. The following tables provide templates for presenting the efficacy and cytotoxicity data for this compound.
Table 1: Antiviral Efficacy of this compound
| Assay Type | Cell Line | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Cytopathic Effect (CPE) Assay | Vero E6 | SARS-CoV Urbani | 6.9[1][2] | >50 | >7.2 |
| 3CLpro Activity Rescue Assay | HEK293T | N/A | 5.05[4] | >50 | >9.9 |
| Luciferase Reporter Assay | 293T | N/A | ~5-10[5][6] | >50 | >5-10 |
Table 2: Enzymatic Inhibition of 3CLpro by this compound
| Enzyme Source | Assay Format | IC₅₀ (nM) |
| Recombinant SARS-CoV 3CLpro | FRET-based | 30[1][2] |
Experimental Protocols
Preparation of this compound Stock Solutions
Proper preparation of the inhibitor is critical for accurate and reproducible results.
-
Solubility: this compound is soluble in DMSO (up to 30 mg/mL) and ethanol (up to 25 mg/mL).[3]
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2]
-
Working Dilutions: For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).
Protocol for Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of this compound to protect cells from virus-induced cell death.
References
- 1. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tribioscience.com [tribioscience.com]
- 4. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
GRL-0496 stability in DMSO and cell culture media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of GRL-0496, a potent inhibitor of the SARS-CoV 3C-like protease (3CLpro). The following sections cover the stability of this compound in common laboratory solvents, its mechanism of action, and detailed protocols for its application in cell-based antiviral assays.
This compound Stability
The stability of this compound is a critical factor for ensuring reproducible and reliable experimental results. Below are summaries of its stability in Dimethyl Sulfoxide (DMSO) and a typical cell culture medium.
Stability in DMSO
This compound is readily soluble in DMSO. For optimal stability, it is recommended to prepare high-concentration stock solutions in anhydrous DMSO and store them at low temperatures.
Table 1: Stability of this compound in DMSO at Various Temperatures
| Storage Temperature | Time Point | Percent Remaining (%) |
| -80°C | 1 month | >99 |
| 3 months | >99 | |
| 6 months | >98 | |
| -20°C | 1 week | >99 |
| 1 month | ~95 | |
| 3 months | ~90 | |
| 4°C | 24 hours | >98 |
| 1 week | ~90 | |
| Room Temperature | 8 hours | >95 |
| 24 hours | ~85 |
Note: The data presented in this table is a representative example based on typical small molecule stability and should be confirmed experimentally.
Stability in Cell Culture Media
The stability of this compound in aqueous solutions like cell culture media is expected to be lower than in DMSO due to hydrolysis of the ester linkage. It is crucial to prepare fresh dilutions in media for each experiment.
Table 2: Stability of this compound in Minimum Essential Medium (MEM) with 2% Fetal Bovine Serum (FBS) at 37°C
| Incubation Time | Percent Remaining (%) |
| 0 hours | 100 |
| 2 hours | ~90 |
| 8 hours | ~70 |
| 24 hours | ~40 |
| 48 hours | <20 |
Note: This data is illustrative. The actual stability will depend on the specific components of the cell culture medium and experimental conditions.
Mechanism of Action
This compound is a mechanism-based irreversible inhibitor of the SARS-CoV 3CL protease (also known as the main protease, Mpro). This viral enzyme is essential for the replication of the virus, as it is responsible for processing the viral polyproteins into functional proteins.
The inhibitory action of this compound involves the formation of a covalent bond with the catalytic cysteine residue (Cys-145) in the active site of the 3CL protease. This acylation of the active site renders the enzyme inactive, thereby halting the viral replication cycle.
Caption: Mechanism of action of this compound as a covalent inhibitor of SARS-CoV 3CL protease.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the preparation of this compound solutions for in vitro and cell-based assays.
Application Notes and Protocols for GRL-0496 Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxicity of GRL-0496, a potent inhibitor of the SARS-CoV 3CL protease. The included methodologies and data will guide researchers in evaluating the potential therapeutic window of this antiviral compound.
Introduction
This compound is a small molecule inhibitor targeting the 3CL protease (3CLpro), also known as the main protease (Mpro), of coronaviruses.[1][2][3] This enzyme is critical for the proteolytic processing of viral polyproteins, a step essential for viral replication.[1][4] By inhibiting 3CLpro, this compound effectively blocks viral proliferation.[2][3] When developing antiviral agents, it is crucial to assess their cytotoxic effects on host cells to ensure that the observed antiviral activity is not a result of general toxicity.[5][6] These notes provide protocols for three standard cytotoxicity assays: the MTT, Neutral Red Uptake, and LDH release assays.
Mechanism of Action of this compound
This compound acts as an inhibitor of the coronavirus 3CL protease. The 3CLpro is a cysteine protease that plays a vital role in the viral life cycle by cleaving the viral polyprotein into functional non-structural proteins (NSPs).[1][4] this compound is designed to bind to the active site of the 3CLpro, thereby preventing this cleavage and halting viral replication.[1]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the reported potency and cytotoxicity values for this compound.
| Parameter | Virus/Enzyme | Cell Line | Value | Reference |
| IC₅₀ | SARS-CoV 3CLpro | N/A | 30 nM | [2][3] |
| EC₅₀ | SARS-CoV | Vero E6 | 6.9 µM | [1][2] |
| EC₅₀ | SARS-CoV-2 3CLpro | HEK293T | 5.05 µM | [7] |
| EC₅₀ | SARS-CoV-2 | Vero E6 | 9.12 µM | [7] |
| IC₅₀ | 3CLpro Activity in cells | N/A | 3.8 µM | [8] |
Experimental Protocols
Herein are detailed protocols for three common cytotoxicity assays. It is recommended to run a cytotoxicity test in parallel with antiviral assays to determine the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC₅₀) to the 50% effective concentration (EC₅₀).[5]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[10]
Caption: MTT assay experimental workflow.
Materials:
-
Cells in culture (e.g., Vero E6, HEK293T)
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in DMSO)[3]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[12]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.[12][13] Include wells with medium only for a blank control. Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere.[11]
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the compound wells).
-
Incubation: Incubate the plate for a period that corresponds to your antiviral assay (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10][12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[10][12]
-
Solubilization: Add 100 µL of the solubilization solution to each well.[12] Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the log of the compound concentration to determine the CC₅₀ value.
Neutral Red (NR) Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[15][16]
Materials:
-
Cells in culture
-
Complete culture medium
-
96-well plates
-
This compound stock solution
-
Neutral Red solution (e.g., 50 µg/mL in medium)
-
Wash solution (e.g., PBS)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid, 49% water)[17]
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Neutral Red Incubation: After the compound incubation period, remove the medium and add 100 µL of pre-warmed Neutral Red solution to each well.[17]
-
Dye Uptake: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells.[17]
-
Washing: Discard the Neutral Red solution and wash the cells with 150 µL of PBS to remove unincorporated dye.[17]
-
Destaining: Add 150 µL of the destain solution to each well to extract the dye from the cells.[17] Shake the plate for 10 minutes to ensure complete solubilization.[18]
-
Absorbance Reading: Measure the absorbance at 540 nm.[16][18]
-
Data Analysis: Calculate the percentage of viability and determine the CC₅₀ as described for the MTT assay.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis or membrane damage.[19][20][21]
Materials:
-
Cells in culture
-
Complete culture medium
-
96-well plates
-
This compound stock solution
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is important to also include control wells for maximum LDH release (cells treated with a lysis buffer provided in the kit).[22]
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Enzyme Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[22] Add the LDH assay reaction mixture according to the manufacturer's instructions.[19][22]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]
-
Stop Reaction: Add the stop solution provided in the kit.[13]
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).[13][22]
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control. Plot the cytotoxicity against the log of the compound concentration to determine the CC₅₀ value.
Data Interpretation and Presentation
The results of the cytotoxicity assays should be presented as dose-response curves, plotting the percentage of cell viability or cytotoxicity against the concentration of this compound. The CC₅₀ value, the concentration that reduces cell viability by 50%, can then be determined from these curves. This value is essential for calculating the selectivity index (SI = CC₅₀/EC₅₀), which is a critical parameter for evaluating the therapeutic potential of an antiviral compound.[5] A higher SI value indicates a more favorable safety profile.
Conclusion
The protocols outlined in these application notes provide a framework for the systematic evaluation of this compound cytotoxicity. The choice of assay may depend on the specific cell type and the expected mechanism of cell death. By carefully performing these experiments and analyzing the data, researchers can gain valuable insights into the safety profile of this compound and its potential as an antiviral therapeutic.
References
- 1. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tribioscience.com [tribioscience.com]
- 4. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 5. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Masitinib is a broad coronavirus 3CL inhibitor that blocks replication of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. tandfonline.com [tandfonline.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 17. qualitybiological.com [qualitybiological.com]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. LDH Cytotoxicity Assay [bio-protocol.org]
- 21. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 22. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GRL-0496 in FRET-Based Protease Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRL-0496 is a potent, chloropyridyl ester-derived irreversible inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3][4][5][6] This protease is essential for the viral life cycle, as it is responsible for processing the viral polyproteins into functional non-structural proteins required for viral replication.[7][8][9] The mechanism of inhibition by this compound involves the acylation of the catalytic cysteine residue (Cys-145) in the 3CLpro active site, leading to the inactivation of the enzyme.[3] With a reported IC50 of 30 nM in enzyme inhibitory assays, this compound serves as a valuable tool for studying 3CLpro activity and for the development of antiviral therapeutics.[1][3][4][5][6]
These application notes provide a detailed protocol for utilizing this compound in a Förster Resonance Energy Transfer (FRET)-based protease inhibition assay, a common and robust method for quantifying protease activity and inhibition.
Principle of the FRET-Based Protease Inhibition Assay
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. In this assay, a synthetic peptide substrate contains a cleavage site for 3CLpro, flanked by a FRET donor (e.g., EDANS) and a quencher (e.g., DABCYL).[1][2] In the intact peptide, the close proximity of the donor and acceptor leads to the quenching of the donor's fluorescence. Upon cleavage of the peptide by 3CLpro, the donor and acceptor are separated, resulting in an increase in fluorescence intensity. The rate of this fluorescence increase is proportional to the protease activity. The presence of an inhibitor like this compound will reduce the rate of substrate cleavage, and thus the rate of fluorescence increase, allowing for the quantification of inhibitory potency.
Quantitative Data Summary
The inhibitory activity of this compound against SARS-CoV 3CLpro has been determined through enzymatic and antiviral assays. The following table summarizes the key quantitative data.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 30 nM | SARS-CoV 3CLpro | Enzyme Inhibition Assay | [1][3][4][5][6] |
| EC50 | 6.9 µM | SARS-CoV | Antiviral Assay (Vero cells) | [1][3][4][6] |
Signaling Pathway: SARS-CoV Polyprotein Processing by 3CLpro
The 3CLpro plays a pivotal role in the maturation of the SARS-CoV replicase complex by cleaving the large polyproteins pp1a and pp1ab at multiple specific sites. This processing is essential for the release of functional non-structural proteins (nsps) that form the replication and transcription complex.
Caption: SARS-CoV polyprotein processing by PLpro and 3CLpro.
Experimental Protocols
Materials and Reagents
-
This compound: Solubilized in DMSO to a stock concentration of 10 mM. Store at -20°C.
-
Recombinant SARS-CoV 3CLpro: Purified and stored in an appropriate buffer at -80°C.
-
FRET Substrate: DABCYL-KTSAVLQSGFRKME-EDANS (or similar 3CLpro substrate).[1][10] Stock solution of 10 mM in DMSO, stored at -20°C, protected from light.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
96-well black, flat-bottom plates.
-
Fluorescence plate reader with excitation and emission wavelengths suitable for the FRET pair (e.g., Ex/Em 340/490 nm for EDANS/DABCYL).[11]
Experimental Workflow for IC50 Determination
The following diagram illustrates the workflow for determining the IC50 value of this compound.
Caption: Workflow for determining the IC50 of this compound.
Detailed Protocol for FRET-Based Inhibition Assay
-
Preparation of Reagents:
-
Thaw all reagents (this compound, 3CLpro, FRET substrate) on ice.
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 100 µM, followed by 1:3 or 1:5 serial dilutions.
-
Prepare working solutions of 3CLpro and FRET substrate in assay buffer. The final concentration in the assay will typically be in the nanomolar range for the enzyme and micromolar for the substrate. Optimal concentrations should be determined empirically, but a starting point could be 20 nM 3CLpro and 10 µM FRET substrate.
-
-
Assay Setup (96-well plate):
-
Add assay buffer to each well to bring the final reaction volume to 100 µL.
-
Add 1 µL of each this compound dilution to the appropriate wells.
-
For the positive control (100% activity), add 1 µL of DMSO.
-
For the negative control (no enzyme activity), add 1 µL of DMSO.
-
Add the 3CLpro working solution to all wells except the negative control.
-
Mix gently by pipetting.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the FRET substrate working solution to all wells.
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 60 seconds. Use an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
-
Data Analysis:
-
For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = (1 - (V_inhibitor / V_DMSO)) * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Mechanism of Action: Covalent Inhibition of 3CLpro by this compound
This compound acts as a covalent inhibitor of 3CLpro. The electrophilic chloropyridyl ester moiety of this compound is susceptible to nucleophilic attack by the thiol group of the active site cysteine (Cys-145). This results in the formation of a stable acyl-enzyme intermediate, effectively and irreversibly inactivating the protease.
Caption: Covalent inhibition of 3CLpro by this compound.
Conclusion
This compound is a well-characterized and potent inhibitor of SARS-CoV 3CLpro. The FRET-based assay described in these notes provides a reliable and high-throughput method for studying the inhibitory properties of this compound and other potential 3CLpro inhibitors. The detailed protocols and diagrams are intended to facilitate the successful implementation of these assays in a research setting.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tribioscience.com [tribioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Permeability Assays for GRL-0496 and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
GRL-0496 is a potent inhibitor of the SARS-CoV 3CL protease (3CLpro), an essential enzyme for viral replication.[1][2] As with any potential therapeutic agent, understanding its ability to cross cellular membranes is critical for predicting its oral bioavailability and overall efficacy. Poor cell permeability can be a significant hurdle in drug development, leading to low absorption and distribution to the target site. This document provides detailed application notes and protocols for assessing the cell permeability of this compound and its analogues using established in vitro models.
Two primary methods for evaluating cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. PAMPA is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane.[3][4][5] It is a cost-effective method often used in the early stages of drug discovery for ranking compounds based on their lipophilicity and ability to cross the gastrointestinal tract barrier.[3][4] The Caco-2 assay, on the other hand, utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a polarized epithelial barrier resembling the human small intestine.[6][7][8][9] This model allows for the study of not only passive diffusion but also active transport mechanisms and efflux pumps.[8][10]
Data Presentation
Due to the lack of publicly available experimental permeability data for this compound and its analogues, the following table presents hypothetical data for illustrative purposes. This table is designed to showcase how results from a permeability assay would be summarized for easy comparison. The apparent permeability coefficient (Papp) is a common metric used to quantify the rate of drug transport across a membrane.[9]
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Predicted Permeability |
| This compound | 8.5 | 15.3 | 1.8 | Moderate |
| Analogue 1 | 12.2 | 13.4 | 1.1 | High |
| Analogue 2 | 2.1 | 8.4 | 4.0 | Low (potential efflux) |
| Analogue 3 | 0.5 | 0.6 | 1.2 | Low |
| Atenolol (Low Permeability Control) | <1.0 | <1.0 | ~1.0 | Low |
| Propranolol (High Permeability Control) | >10.0 | >10.0 | ~1.0 | High |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard PAMPA methodologies and is suitable for the initial screening of this compound and its analogues.[3][4][5][11]
Materials:
-
PAMPA plate (e.g., 96-well microplate with a porous filter support)
-
Acceptor plate (96-well)
-
Donor plate (96-well)
-
Phospholipid solution (e.g., 2% w/v lecithin in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound and analogues
-
Control compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
Dimethyl sulfoxide (DMSO)
-
Plate shaker
-
UV-Vis spectrophotometer or LC-MS/MS system
Protocol:
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of this compound, its analogues, and control compounds in DMSO.
-
Preparation of Donor Solutions: Dilute the stock solutions to a final concentration of 100 µM in PBS (the final DMSO concentration should be ≤1%).
-
Membrane Coating: Carefully add 5 µL of the phospholipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer.
-
Assembly of the PAMPA Sandwich:
-
Add 200 µL of PBS to each well of the acceptor plate.
-
Carefully place the lipid-coated donor plate on top of the acceptor plate.
-
-
Loading of Donor Solutions: Add 200 µL of the prepared donor solutions (test compounds and controls) to the corresponding wells of the donor plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-18 hours with gentle shaking (e.g., 50 rpm).
-
Sample Collection: After incubation, carefully separate the donor and acceptor plates.
-
Quantification: Determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculation of Apparent Permeability (Papp):
-
The Papp value is calculated using the following equation:
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the filter membrane
-
t = Incubation time in seconds
-
[Drug]acceptor = Concentration of the drug in the acceptor well
-
[Drug]equilibrium = Theoretical equilibrium concentration
-
-
Caco-2 Permeability Assay Overview
For a more comprehensive assessment of permeability, including active transport and efflux, the Caco-2 cell permeability assay is recommended.[6][7][8][9][10][12] This assay is more complex and requires cell culture facilities.
Brief Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.
-
Permeability Assay:
-
The assay is conducted by adding the test compound (e.g., this compound) to either the apical (A) or basolateral (B) side of the monolayer.
-
Samples are collected from the opposite chamber at various time points.
-
The concentration of the compound is quantified by LC-MS/MS.
-
-
Bidirectional Transport: The assay is performed in both directions (A to B and B to A) to determine the efflux ratio. An efflux ratio greater than 2 suggests that the compound may be a substrate for an efflux transporter.[8][10]
Visualizations
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Mechanism of action of this compound as a SARS-CoV-2 3CLpro inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 4. PAMPA | Evotec [evotec.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Permeability Assays [merckmillipore.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. bioivt.com [bioivt.com]
Application Note: Mass Spectrometry Analysis to Confirm GRL-0496 Covalent Binding
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for utilizing mass spectrometry (MS) to confirm the covalent binding of GRL-0496 to its target, the SARS-CoV 3CL protease (3CLpro). This compound is a potent, chloropyridyl ester-derived inhibitor that functions by forming an irreversible covalent bond with the catalytic cysteine residue (Cys-145) in the 3CLpro active site.[1] Verifying this covalent mechanism is a critical step in its characterization. The methodologies described herein include intact protein mass analysis to confirm the formation of the protein-inhibitor adduct and peptide mapping to pinpoint the precise site of modification. These protocols are designed to provide researchers with a robust framework for validating covalent inhibitors.
Introduction: Mechanism of this compound
The SARS-CoV 3CL protease is a cysteine protease essential for viral replication, making it a prime target for antiviral therapeutics.[1][2] It contains a catalytic dyad in its active site, where a cysteine residue acts as a nucleophile.[1] this compound is an active ester-based inhibitor designed to be attacked by the nucleophilic Cys-145 residue.[1] This attack leads to the formation of a stable acyl-enzyme intermediate, irreversibly inhibiting the protease.[1]
Mass spectrometry is an indispensable tool for characterizing such covalent interactions.[3][4] It offers the sensitivity and specificity required to detect the mass shift caused by the inhibitor binding to the target protein and to identify the exact amino acid involved in the linkage.[3][4]
Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism of this compound covalent binding to the catalytic Cys-145 residue within the SARS-CoV 3CLpro active site, leading to its inactivation.
Experimental Workflow for MS Analysis
The following diagram outlines the comprehensive workflow for confirming and characterizing the covalent binding of this compound using two complementary mass spectrometry techniques.
Experimental Protocols
Protocol 1: Intact Protein Mass Analysis
Objective: To confirm the covalent modification of SARS-CoV 3CLpro by this compound and to assess the binding stoichiometry. Intact protein MS measures the mass of the whole protein, and a mass increase corresponding to the inhibitor demonstrates covalent binding.[3][5]
Materials:
-
Recombinant SARS-CoV 3CLpro (purified)
-
This compound (CAS: 1087243-14-8)[2]
-
Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 50 mM HEPES, pH 7.5
-
Quenching Solution: 10% Formic Acid
-
LC-MS system with ESI source (e.g., ESI-TOF or Q Exactive)[6][7]
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
In separate microcentrifuge tubes, prepare the following reactions:
-
Vehicle Control: 5 µM 3CLpro in Reaction Buffer with 1% DMSO.
-
Test Reaction: 5 µM 3CLpro in Reaction Buffer with 25 µM this compound (final concentration, from stock).
-
-
Incubate the reactions at room temperature for 60 minutes.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 0.1% formic acid.
-
Immediately desalt the samples using a reverse-phase C4 ZipTip or an online desalting column to remove non-volatile salts and unbound inhibitor.
-
Analyze the samples via LC-MS. Elute the protein from a C4 column into the mass spectrometer.
-
Acquire spectra across a relevant m/z range (e.g., 800-2000 m/z).
-
Process the raw data using deconvolution software to convert the charge state series into a zero-charge mass spectrum, revealing the intact molecular weight of the protein species present.[3][8]
Protocol 2: Peptide Mapping Analysis
Objective: To identify the specific amino acid residue modified by this compound. This "bottom-up" approach provides definitive evidence of the binding site.[3][9]
Materials:
-
Reaction mixtures from Protocol 1 (Control and Test)
-
Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 100 mM Dithiothreitol (DTT)
-
Alkylating Agent: 200 mM Iodoacetamide (IAA)
-
Trypsin (MS-grade)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
Procedure:
-
To 20 µg of protein from the control and test reactions, add Denaturation Buffer to a final concentration of 6 M urea.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce all disulfide bonds.
-
Cool the sample to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark for 45 minutes to alkylate all free cysteine residues.
-
Dilute the sample 5-fold with Digestion Buffer to lower the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) mass ratio and incubate overnight at 37°C.
-
Quench the digestion with 0.1% formic acid.
-
Desalt the resulting peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method.
-
Analyze the peptide mixture by LC-MS/MS. Peptides are separated by reverse-phase chromatography and subjected to data-dependent acquisition, where precursor ions are selected for fragmentation (MS/MS).[3]
-
Search the generated MS/MS data against the SARS-CoV 3CLpro protein sequence using a database search engine (e.g., Mascot, Sequest). Include variable modifications for carbamidomethylation of cysteine (from IAA) and the this compound adduct on cysteine.
Data Presentation and Expected Results
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Expected Results from Intact Mass Analysis
| Analyte | Theoretical Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Interpretation |
| Unmodified 3CLpro | ~33,797 | Experimental Value | N/A | Mass of the target protein. |
| This compound Adduct | ~33,952 | Experimental Value | ~+155 | Confirms 1:1 covalent binding of the this compound acyl group. |
Note: The mass of the this compound acyl group (1H-indole-4-carbonyl) is approximately 155.16 Da. The theoretical mass of 3CLpro may vary slightly based on its specific construct.
Table 2: Expected Results from Peptide Mapping Analysis
| Peptide | Modification | Theoretical M+H (Da) | Observed M+H (Da) | Interpretation | | :--- | :--- | :--- | :--- | | ...SGC LGA... | Unmodified (in control) | Calculated Value | Experimental Value | Native peptide containing Cys-145 (may not be observed if fully alkylated). | | ...SGC LGA... | Carbamidomethyl (IAA) | Calculated Value +57.02 | Experimental Value | Alkylated Cys-145 peptide in the control sample. | | ...SGC LGA... | this compound Adduct | Calculated Value +155.16 | Experimental Value | Cys-145 peptide covalently modified by this compound in the test sample. |
Note: The specific peptide sequence containing Cys-145 will depend on the trypsin cleavage sites. Successful identification relies on observing the this compound adducted peptide exclusively in the treated sample, with a corresponding decrease or absence of the IAA-alkylated version.
References
- 1. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tribioscience.com [tribioscience.com]
- 3. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 6. Intact Mass Spectrometry (Intact-MS) Service - Intact Mass Spectrometry (Intact-MS) - ICE Bioscience [en.ice-biosci.com]
- 7. nuvisan.com [nuvisan.com]
- 8. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
GRL-0496: Your Positive Control for Reliable 3CLpro Inhibitor Screening
Application Notes and Protocols for Researchers in Drug Discovery
Introduction
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme for the replication of coronaviruses, including SARS-CoV and SARS-CoV-2. Its essential role in cleaving the viral polyprotein into functional non-structural proteins makes it a prime target for antiviral drug development. GRL-0496 is a potent, irreversible inhibitor of SARS-CoV 3CLpro that acts by acylating the active site cysteine (Cys-145).[1] Its well-characterized inhibitory activity makes it an ideal positive control for a variety of in vitro and cell-based screening assays aimed at identifying novel 3CLpro inhibitors. These application notes provide detailed protocols for utilizing this compound as a positive control in both biochemical and cell-based 3CLpro inhibitor screening assays.
Mechanism of Action of 3CLpro
Coronaviral replication involves the translation of the viral RNA into two large polyproteins, pp1a and pp1ab. The 3CLpro enzyme is responsible for cleaving these polyproteins at multiple specific sites to release functional non-structural proteins (nsps) that are essential for viral replication and transcription. Inhibition of 3CLpro activity blocks this crucial step in the viral life cycle.
Figure 1: Mechanism of 3CLpro action and inhibition.
Quantitative Data for this compound
This compound has demonstrated potent inhibitory activity against 3CLpro from different coronaviruses. The following table summarizes the key quantitative data for this compound.
| Parameter | Virus | Assay Type | Value | Reference |
| IC50 | SARS-CoV | Enzymatic (FRET) | 30 nM | [1][2] |
| EC50 | SARS-CoV | Antiviral (Cell-based) | 6.9 µM | [1][2] |
| EC50 | SARS-CoV-2 | Transfection-based | 5.05 µM | [3] |
| EC50 | SARS-CoV-2 | Live Virus Assay | 9.12 µM | [3] |
Experimental Protocols
Here, we provide detailed protocols for two common types of 3CLpro inhibitor screening assays where this compound can be used as a positive control: a biochemical Förster Resonance Energy Transfer (FRET) assay and a cell-based cytotoxicity rescue assay.
Biochemical FRET-Based Assay for 3CLpro Inhibition
This assay measures the cleavage of a fluorogenic peptide substrate by recombinant 3CLpro. In the intact substrate, a quencher molecule dampens the fluorescence of a nearby fluorophore. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Figure 2: Workflow for a FRET-based 3CLpro inhibitor screening assay.
Materials and Reagents:
-
Recombinant 3CLpro (SARS-CoV or SARS-CoV-2)
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer: 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound (Positive Control)
-
Test Compounds
-
DMSO (Vehicle Control)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Protocol:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Store at -20°C.
-
Prepare Reagent Solutions:
-
3CLpro Enzyme Solution: Dilute recombinant 3CLpro in Assay Buffer to the desired final concentration (e.g., 50 nM).
-
FRET Substrate Solution: Dilute the FRET substrate in Assay Buffer to the desired final concentration (e.g., 20 µM).
-
Compound Plates: Prepare serial dilutions of test compounds and this compound in DMSO in a separate plate. A typical concentration range for this compound as a positive control would be from 1 nM to 10 µM.
-
-
Assay Procedure: a. Add 0.5 µL of the compound dilutions (test compounds, this compound, or DMSO for negative control) to the wells of the 384-well assay plate. b. Add 10 µL of the 3CLpro Enzyme Solution to each well. c. Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme. d. Initiate the reaction by adding 10 µL of the FRET Substrate Solution to each well. e. Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) every minute for 15-30 minutes (kinetic read) or after a fixed incubation time (endpoint read).
-
Data Analysis: a. For kinetic assays, determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve. b. Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (V_compound - V_blank) / (V_dmso - V_blank)) where V_compound is the velocity in the presence of the test compound, V_dmso is the velocity in the presence of DMSO, and V_blank is the velocity in a well with no enzyme. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value. The IC50 for this compound should be in the nanomolar range for SARS-CoV 3CLpro.
Cell-Based Cytotoxicity Rescue Assay
This assay relies on the observation that overexpression of viral proteases like 3CLpro can be cytotoxic to mammalian cells.[3] Inhibitors of 3CLpro can rescue the cells from this cytotoxicity. Cell viability is used as the readout.
Figure 3: Workflow for a cell-based cytotoxicity rescue assay.
Materials and Reagents:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Expression plasmid for SARS-CoV-2 3CLpro
-
Control plasmid (e.g., expressing GFP)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (Positive Control)
-
Test Compounds
-
DMSO (Vehicle Control)
-
96-well clear-bottom, white-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection (e.g., 1 x 10^4 cells per well). Incubate overnight.
-
Transfection: a. Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. For each well, you will transfect with the 3CLpro expression plasmid. Include control wells transfected with a non-toxic protein expression plasmid (e.g., GFP). b. Add the transfection complexes to the cells.
-
Compound Addition: a. Prepare serial dilutions of your test compounds and this compound in cell culture medium. A typical concentration range for this compound as a positive control would be from 1 µM to 50 µM. b. Approximately 4-6 hours post-transfection, remove the transfection medium and add 100 µL of the medium containing the compound dilutions. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.
-
Cell Viability Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume). c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. Normalize the data by setting the luminescence from cells transfected with the control plasmid and treated with DMSO as 100% viability and the luminescence from cells transfected with the 3CLpro plasmid and treated with DMSO as 0% rescue. b. Calculate the percentage of viability rescue for each compound concentration. c. Plot the percentage of rescue against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value. The EC50 for this compound should be in the micromolar range.
Conclusion
This compound is a valuable tool for researchers working on the discovery and development of 3CLpro inhibitors. Its well-defined mechanism of action and potent inhibitory activity make it an excellent positive control for ensuring the validity and reliability of both biochemical and cell-based screening assays. The protocols provided here offer a starting point for implementing this compound in your 3CLpro inhibitor screening workflow.
References
Troubleshooting & Optimization
Troubleshooting GRL-0496 insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues with the solubility of GRL-0496 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solutions of this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1] For a high-concentration stock solution, we recommend using newly opened, anhydrous DMSO.[2] this compound is soluble in DMSO up to 30-100 mg/mL and in Ethanol up to 25 mg/mL.[1][2]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or Tris?
A2: Direct dissolution of this compound in aqueous buffers is not recommended. This compound is a hydrophobic compound and will likely not dissolve, leading to precipitation or suspension.[3][4] It is advised to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous buffer.[1]
Q3: My this compound precipitated when I diluted my DMSO stock solution into my aqueous buffer. What should I do?
A3: Precipitation upon dilution is a common issue with hydrophobic compounds.[5] This indicates that the final concentration of the organic solvent is not sufficient to maintain the solubility of this compound in your aqueous buffer. Please refer to the troubleshooting guide below for strategies to overcome this, such as using co-solvents or reducing the final concentration.
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A4: The tolerance for DMSO varies between cell lines and assay types. Generally, it is recommended to keep the final concentration of DMSO below 0.5% to avoid solvent-induced artifacts or cytotoxicity. However, you should always determine the specific tolerance of your experimental system with a vehicle control.
Q5: How should I store my this compound stock solution?
A5: Powdered this compound should be stored at -20°C for up to 3 years.[2] Stock solutions in DMSO or ethanol can be stored at -20°C for up to one month, or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to resolving solubility issues with this compound in your experiments.
Problem: Precipitate observed after diluting DMSO stock in aqueous buffer.
Answer: This is the most common issue and can be addressed through several methods. Follow the workflow below to find a suitable solution for your experiment.
References
Technical Support Center: Overcoming GRL-0496 Precipitation in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming precipitation issues with GRL-0496 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the SARS-CoV 3CL protease (3CLpro), an enzyme essential for viral replication.[1][2][3] Its mechanism of action involves the acylation of the active site cysteine residue (Cys-145) of the 3CLpro, which irreversibly inhibits the enzyme's activity.[2] This targeted inhibition makes this compound a valuable tool for research in antiviral drug development.[4][5][6]
Q2: Why is my this compound precipitating in my cell-based assay?
Precipitation of this compound in aqueous cell culture media is a common issue due to its hydrophobic nature.[7] Several factors can contribute to this:
-
Solvent Choice: this compound is readily soluble in organic solvents like DMSO and Ethanol but has limited solubility in aqueous solutions like cell culture media.[1][3]
-
Final Concentration: The final concentration of this compound in the assay may exceed its solubility limit in the cell culture medium.
-
Temperature Shifts: Moving the compound from a warmer dissolving temperature to the cooler temperature of the cell culture medium can decrease its solubility.
-
Media Components: Components in the cell culture media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[8]
-
High DMSO Concentration: While used for initial solubilization, a high final concentration of DMSO in the culture medium (typically above 0.1-0.5%) can be toxic to cells and may also contribute to precipitation when the stock is diluted.[7]
Q3: What are the consequences of this compound precipitation in my experiment?
Compound precipitation can significantly impact the accuracy and reproducibility of your experimental results. The actual concentration of the soluble, active compound will be lower than intended, leading to an underestimation of its potency (e.g., a higher IC50 or EC50 value). Precipitates can also interfere with certain assay readouts, particularly those involving imaging or light scattering, and can be toxic to cells.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and resolve this compound precipitation.
Step 1: Optimize this compound Stock Solution Preparation
Proper preparation of the stock solution is critical.
-
Recommended Solvents: Use 100% DMSO or Ethanol to prepare a high-concentration stock solution.[1][3]
-
Warming and Sonication: If you observe any precipitation or phase separation during the initial dissolution, gentle warming and/or sonication can aid in complete solubilization.[1]
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.[1]
Step 2: Modify the Dilution Protocol
The method of diluting the stock solution into the aqueous cell culture medium is a common source of precipitation.
-
Serial Dilutions: Perform serial dilutions of the high-concentration stock in the same organic solvent (DMSO or Ethanol) to get closer to the final desired concentration before adding it to the aqueous medium.
-
Pre-warming Media: Pre-warm the cell culture medium to 37°C before adding the this compound solution.
-
Rapid Mixing: Add the this compound solution to the pre-warmed medium while vortexing or gently mixing to ensure rapid and uniform dispersion.
-
Stepwise Addition: Instead of a single large dilution, consider adding the compound to a smaller volume of medium first and then bringing it up to the final volume.
Step 3: Utilize a Formulation with Co-solvents
For persistent precipitation issues, using a formulation with co-solvents can significantly improve the solubility of this compound in your final assay medium.
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| DMSO | 10% | 10% | 10% |
| PEG300 | 40% | - | - |
| Tween-80 | 5% | - | - |
| Saline | 45% | - | - |
| 20% SBE-β-CD in Saline | - | 90% | - |
| Corn Oil | - | - | 90% |
| Achievable Solubility | ≥ 2.5 mg/mL (9.17 mM) | ≥ 2.5 mg/mL (9.17 mM) | ≥ 2.5 mg/mL (9.17 mM) |
Data summarized from MedchemExpress.[1]
Note: The suitability of these formulations may vary depending on the specific cell line and assay. It is crucial to include a vehicle control in your experiments to account for any effects of the co-solvents on the cells.
Experimental Protocol: Preparation of this compound Working Solution using a Co-Solvent Formulation
This protocol details the preparation of a 1 mL working solution of this compound at a concentration of 2.5 mg/mL using the PEG300/Tween-80 formulation.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Saline (sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 25 mg/mL this compound stock solution in DMSO. Weigh the appropriate amount of this compound powder and dissolve it in DMSO. Use gentle warming or sonication if necessary to ensure complete dissolution.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture. Mix again by vortexing until the solution is clear and homogenous.
-
Add 450 µL of sterile saline to the tube. Mix thoroughly by vortexing to obtain a final volume of 1 mL and a this compound concentration of 2.5 mg/mL.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for further dilution into your cell culture medium.
-
Prepare a vehicle control containing the same concentrations of DMSO, PEG300, Tween-80, and saline.
Visualizing the Troubleshooting Workflow and this compound Mechanism
To further aid in understanding, the following diagrams illustrate the troubleshooting workflow and the signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tribioscience.com [tribioscience.com]
- 4. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Cell-Based Luciferase Complementation Assay for Identification of SARS-CoV-2 3CLpro Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Cell-Based Luciferase Complementation Assay for Identification of SARS-CoV-2 3CLpro Inhibitors [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Cell Culture Academy [procellsystem.com]
Optimizing incubation time for GRL-0496 in enzymatic assays
Welcome to the technical support center for the use of GRL-0496 in enzymatic assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, chloropyridyl ester-derived inhibitor of the SARS-CoV 3C-like protease (3CLpro), also known as the main protease (Mpro).[1] Its mechanism of action is covalent inhibition, where it acylates the catalytic cysteine residue (Cys-145) in the enzyme's active site, leading to irreversible inactivation.[2]
Q2: What is the reported IC50 value for this compound?
A2: this compound has a reported IC50 of 30 nM in both enzyme inhibitory and antiviral assays for SARS-CoV 3CLpro.[1][3]
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a powder and should be dissolved in a suitable solvent like DMSO or ethanol to create a stock solution.[4] For short-term storage (up to one month), the stock solution can be kept at -20°C. For long-term storage (up to six months), it is recommended to store the stock solution at -80°C.[1]
Q4: Why is pre-incubation of this compound with the 3CLpro enzyme recommended?
A4: As a covalent inhibitor, this compound's inhibitory activity is time-dependent. Pre-incubation allows sufficient time for the covalent bond to form between the inhibitor and the enzyme's active site, leading to more accurate and reproducible measurements of its potency. The level of inhibition will increase with the duration of the pre-incubation period.[5][6]
Q5: What is the role of 3CLpro in the viral life cycle?
A5: 3CLpro is a viral cysteine protease essential for the replication of coronaviruses. It is responsible for cleaving the large viral polyproteins (pp1a and pp1ab) at multiple sites to release functional non-structural proteins (nsps) that are necessary for viral replication and transcription.[7][8][9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments. | Inconsistent pre-incubation time. | For covalent inhibitors like this compound, the IC50 value is highly dependent on the pre-incubation time.[10] Ensure a consistent and adequate pre-incubation period of the enzyme and inhibitor before adding the substrate in all assays. |
| Instability of this compound in the assay buffer. | Prepare fresh dilutions of this compound for each experiment. Assess the stability of this compound in your specific assay buffer over the time course of the experiment. | |
| No or very low inhibition observed. | Insufficient incubation time. | The formation of the covalent bond is time-dependent. Increase the pre-incubation time of this compound with 3CLpro to allow for complete inactivation.[5][11] |
| Degraded this compound. | Ensure proper storage of the this compound stock solution at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles. | |
| Inactive enzyme. | Verify the activity of your 3CLpro enzyme using a known substrate and in the absence of any inhibitor. | |
| IC50 value is significantly higher than the reported 30 nM. | Sub-optimal incubation time. | The reported IC50 value may be based on a specific, optimized incubation time. Systematically evaluate a range of pre-incubation times to determine the optimal condition for your assay. |
| High enzyme concentration. | The IC50 value can be influenced by the enzyme concentration. Ensure you are using a consistent and appropriate concentration of 3CLpro in your assays. | |
| Competition with the substrate. | If the substrate is added at the same time as the inhibitor, it can compete for the active site and affect the apparent IC50. Always pre-incubate the enzyme and inhibitor before adding the substrate. | |
| Assay signal decreases over time, even in the absence of inhibitor. | Enzyme instability. | The 3CLpro enzyme may not be stable under the assay conditions for the entire duration of the experiment. Run a control with the enzyme and substrate alone to assess its stability over time. Consider adding stabilizing agents like BSA if necessary.[2] |
Optimizing Incubation Time
For covalent inhibitors like this compound, the observed inhibitory potency (IC50) is directly influenced by the pre-incubation time of the inhibitor with the enzyme before the addition of the substrate. A longer pre-incubation time allows for a greater extent of covalent bond formation, resulting in a lower apparent IC50 value. It is crucial to experimentally determine the optimal incubation time for your specific assay conditions.
Table 1: Effect of Pre-incubation Time on Apparent IC50 of a Covalent 3CLpro Inhibitor
| Pre-incubation Time (minutes) | Apparent IC50 (nM) |
| 5 | 150 |
| 15 | 75 |
| 30 | 40 |
| 60 | 32 |
| 120 | 30 |
| 180 | 30 |
Note: The data in this table is representative and illustrates the expected trend for a time-dependent covalent inhibitor. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of Optimal Pre-incubation Time
-
Prepare Reagents:
-
Assay Buffer: e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA.[6]
-
3CLpro Enzyme Stock Solution.
-
This compound Stock Solution (in DMSO).
-
Fluorogenic Substrate Stock Solution.
-
-
Enzyme and Inhibitor Preparation:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a multi-well plate, add a constant concentration of 3CLpro to each well.
-
Add the different concentrations of this compound to the wells containing the enzyme.
-
-
Pre-incubation:
-
Incubate the enzyme-inhibitor mixture for different periods (e.g., 5, 15, 30, 60, 120, 180 minutes) at a constant temperature (e.g., 25°C or 37°C).[6]
-
-
Initiate Reaction:
-
After each pre-incubation time point, add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
-
Measure Activity:
-
Immediately measure the rate of substrate cleavage using a fluorescence plate reader over a set period (e.g., 15 minutes).[6]
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each this compound concentration at each pre-incubation time point.
-
Plot the reaction velocity against the this compound concentration for each time point and fit the data to a suitable dose-response curve to determine the apparent IC50 value.
-
The optimal pre-incubation time is the point at which the IC50 value stabilizes.
-
Visualizations
Caption: Workflow for determining the optimal incubation time for this compound.
Caption: Role of 3CLpro in viral replication and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tribioscience.com [tribioscience.com]
- 5. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SARS-CoV-2 polyprotein substrate regulates the stepwise Mpro cleavage reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coronavirus - Wikipedia [en.wikipedia.org]
- 10. Effect of Inducers, Incubation Time and Heme Concentration on IC50 Value Variation in Anti-heme Crystallization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel SARS-CoV-2 3CL protease covalent inhibitors using deep learning-based screen - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of GRL-0496 in cellular models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GRL-0496 in cellular models. The information focuses on addressing potential off-target effects that users may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target and mechanism of action of this compound?
This compound is a potent inhibitor of the SARS-CoV 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2] It acts as a covalent inhibitor, acylating the active site cysteine residue (Cys-145) of the protease, thereby irreversibly inactivating it.[3] This mechanism is crucial for its antiviral activity by preventing the processing of viral polyproteins necessary for replication.[2][3]
Q2: I am observing cellular effects that seem unrelated to 3CLpro inhibition. What could be the cause?
Unanticipated cellular effects could be due to off-target activities of this compound. As a covalent inhibitor with a reactive electrophile, it has the potential to bind to other cellular proteins with reactive nucleophilic residues, such as cysteines. Such off-target binding can lead to modulation of various signaling pathways and cellular processes, independent of its intended antiviral action. It is also important to consider the possibility that the observed effects are due to the vehicle (e.g., DMSO) or other experimental conditions.
Q3: What are the potential off-target enzyme classes that this compound might inhibit?
While specific off-target data for this compound is limited in publicly available literature, covalent inhibitors can potentially interact with other enzyme classes that possess a reactive cysteine in their active or allosteric sites. These may include certain kinases, phosphatases, and other proteases. To confidently assess the selectivity of this compound, a comprehensive kinase profiling and chemoproteomic analysis would be required.
Q4: How can I experimentally assess the potential off-target effects of this compound in my cellular model?
Several experimental approaches can be employed to investigate off-target effects:
-
Chemoproteomics/Activity-Based Protein Profiling (ABPP): This is a powerful technique to identify the cellular targets of covalent inhibitors directly in a complex biological system. It can reveal both on-target and off-target interactions.
-
Kinase Profiling: Submitting this compound to a commercial kinase profiling service allows for screening against a large panel of kinases to identify any potential off-target kinase inhibition.
-
Phospho-proteomics: This method can provide a global view of changes in cellular signaling pathways by quantifying changes in protein phosphorylation upon treatment with this compound.
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to validate target engagement with 3CLpro in cells and can also be adapted to identify off-target binding events.
-
Transcriptomics/Proteomics: Global analysis of changes in gene or protein expression can provide clues about the cellular pathways affected by this compound treatment.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Cytotoxicity at Low Concentrations | Off-target toxicity. | Perform a dose-response cytotoxicity assay (e.g., MTS or LDH assay) to determine the CC50. Compare this to the EC50 for antiviral activity to determine the selectivity index. Consider performing chemoproteomic profiling to identify potential off-target proteins responsible for the toxicity. |
| Alterations in Cell Signaling Pathways (e.g., MAPK, NF-κB) | Off-target inhibition of kinases or other signaling proteins. | Use phospho-specific antibodies or a phospho-proteomics approach to confirm the activation or inhibition of specific signaling pathways. If a particular kinase is suspected, perform an in vitro kinase assay with the purified enzyme and this compound. |
| Inconsistent Antiviral Activity | Poor compound solubility or stability in cell culture media. | Ensure proper solubilization of this compound. Prepare fresh stock solutions and protect from light if necessary. Verify the stability of the compound in your specific cell culture medium over the time course of the experiment. |
| Discrepancy Between Enzymatic Inhibition (IC50) and Cellular Antiviral Activity (EC50) | Poor cell permeability, rapid metabolism of the compound, or active efflux from the cells. | Assess the cell permeability of this compound using a suitable assay (e.g., PAMPA). Investigate the metabolic stability of the compound in the presence of liver microsomes or cell lysates. Use efflux pump inhibitors to determine if active transport is limiting the intracellular concentration. |
Quantitative Data Summary
As comprehensive off-target profiling data for this compound is not publicly available, the following tables are provided as examples to illustrate how such data would be presented.
Table 1: Example Kinase Selectivity Profile for a Hypothetical Covalent Inhibitor
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| EGFR | 5 | >10,000 |
| BTK | 8 | >10,000 |
| Hypothetical Off-Target Kinase 1 | 85 | 150 |
| Hypothetical Off-Target Kinase 2 | 62 | 800 |
| ... | ... | ... |
| Data is for illustrative purposes only. |
Table 2: Example Chemoproteomic Hits for a Hypothetical Covalent Inhibitor in a Cellular Model
| Protein Identified | Function | Site of Modification | Fold Enrichment (Inhibitor vs. DMSO) |
| SARS-CoV 3CLpro (On-Target) | Viral Polyprotein Processing | Cys-145 | 50.2 |
| Hypothetical Off-Target Protein 1 | Thiol-dependent antioxidant enzyme | Cys-XX | 12.5 |
| Hypothetical Off-Target Protein 2 | Cysteine Protease | Cys-XX | 8.3 |
| ... | ... | ... | ... |
| Data is for illustrative purposes only. |
Experimental Protocols
Protocol 1: MTS Cytotoxicity Assay
This assay assesses cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the binding of this compound to its target protein in a cellular context.
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with this compound or vehicle control for a specified time (e.g., 1 hour).
-
Harvesting: Harvest the cells by scraping and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein (3CLpro) by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: On-target mechanism of this compound.
Caption: Workflow for investigating off-target effects.
Caption: Potential off-target kinase inhibition.
References
- 1. assayquant.com [assayquant.com]
- 2. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs [chomixbio.com]
Addressing GRL-0496 instability in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GRL-0496 in long-term experiments. Given the ester and indole moieties in its structure, this compound may be susceptible to degradation under certain experimental conditions. This guide offers strategies to identify and mitigate potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] Its mechanism of action involves the irreversible acylation of the catalytic cysteine residue (Cys145) in the 3CLpro active site.[1] This covalent modification blocks the protease's ability to cleave the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps), which are essential for viral replication.[4][5]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a powder at -20°C for up to one year.[2] Stock solutions in DMSO or ethanol can be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
Q3: What are the potential sources of this compound instability in long-term experiments?
Potential sources of instability in long-term experiments (e.g., multi-day cell culture) include:
-
Hydrolysis: The chloropyridyl ester moiety of this compound may be susceptible to hydrolysis in aqueous solutions, such as cell culture media, especially at physiological pH (7.2-7.4) and 37°C.[6][7][8]
-
Enzymatic Degradation: Esterases present in serum-containing media or secreted by cells could potentially metabolize the ester bond.
-
Reactivity of the Indole Ring: The indole nucleus can be susceptible to oxidation and reactions with certain media components, although it is a common scaffold in many stable drugs.[9][10]
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic surfaces of labware, leading to a decrease in the effective concentration over time.
Q4: I am observing a decrease in the efficacy of this compound in my long-term experiment. What are the possible causes?
A decrease in efficacy could be due to several factors:
-
Compound Instability: this compound may be degrading in your experimental setup over time.
-
Cellular Factors: Changes in cell confluence, metabolism, or the development of resistance mechanisms could alter the cellular response to the inhibitor.[11][]
-
Experimental Variability: Inconsistent cell seeding densities or media changes can lead to variable results.[13]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting suspected this compound instability.
Problem: Decreased or inconsistent activity of this compound in experiments longer than 24 hours.
Step 1: Assess Compound Stability in Your Experimental Medium
-
Rationale: The first step is to determine if this compound is stable under your specific experimental conditions, independent of cells.
-
Action: Perform a stability study of this compound in your cell culture medium. A detailed protocol is provided in the "Experimental Protocols" section below. This involves incubating this compound in the medium at 37°C and quantifying its concentration at different time points using LC-MS.
Step 2: Evaluate the Impact of Cellular Components
-
Rationale: If the compound is stable in the medium alone, cellular metabolism or other cell-secreted factors might be causing degradation.
-
Action: Conduct a "conditioned medium" stability study. Collect medium from your cells after a period of growth, filter it to remove cells, and then assess the stability of this compound in this conditioned medium.
Step 3: Optimize Your Experimental Protocol
-
Rationale: If instability is confirmed, modifying the experimental protocol can help maintain an effective concentration of this compound.
-
Action:
-
Replenish the compound: For multi-day experiments, consider performing partial media changes with fresh this compound added daily to maintain the target concentration.[11]
-
Use serum-free or reduced-serum media: If esterase activity from serum is suspected, switching to a serum-free or low-serum medium formulation for the duration of the treatment may help.
-
Include a stability control: In your experiments, include a "no-cell" control where this compound is incubated in the medium under the same conditions to monitor for abiotic degradation.
-
Step 4: Consider Alternative Formulations or Analogs
-
Rationale: If instability remains a significant issue, exploring alternative formulations or structurally related, more stable inhibitors may be necessary.
-
Action:
-
Formulation: Consult literature for potential stabilizing excipients, though this is more common in drug formulation than in vitro experiments.
-
Analogs: Research other 3CLpro inhibitors that may have improved stability profiles.
-
Data Presentation
Table 1: this compound Stability and Potency Data
| Parameter | Value | Reference |
| IC₅₀ (Enzyme Assay) | 30 nM | [3] |
| EC₅₀ (Antiviral Assay) | 6.9 µM | [3] |
| Storage (Powder) | -20°C for up to 1 year | [2] |
| Storage (DMSO/Ethanol Stock) | -20°C for up to 1 month; -80°C for up to 6 months | [3] |
Table 2: Hypothetical this compound Stability in Cell Culture Medium (Example Data)
This table illustrates the type of data you would generate from the stability protocol.
| Time (hours) | This compound Concentration (µM) | Percent Remaining |
| 0 | 10.0 | 100% |
| 6 | 9.5 | 95% |
| 12 | 8.8 | 88% |
| 24 | 7.5 | 75% |
| 48 | 5.2 | 52% |
| 72 | 3.1 | 31% |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Medium
Objective: To determine the rate of degradation of this compound in a specific cell culture medium at 37°C.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM, MEM) with all supplements (e.g., FBS, penicillin/streptomycin)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator at 37°C with 5% CO₂
-
LC-MS/MS system for quantification
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the pre-warmed cell culture medium with the this compound stock solution to achieve your desired final experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Aliquot the this compound-containing medium into sterile tubes or wells of a plate.
-
Immediately take a sample for the "time 0" measurement. Store this sample at -80°C until analysis.
-
Incubate the remaining samples at 37°C in a CO₂ incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48, 72 hours). Store all collected samples at -80°C.
-
For analysis, precipitate proteins from the samples (e.g., by adding 3 volumes of ice-cold acetonitrile). Centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the concentration of this compound in each sample using a standard curve prepared in the same medium.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
Protocol 2: LC-MS/MS Quantification of this compound
Objective: To quantify the concentration of this compound in experimental samples.
Instrumentation and Reagents:
-
A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
A suitable C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
This compound standard for preparing the calibration curve.
Methodology:
-
Sample Preparation: Use the protein-precipitated supernatant from Protocol 1.
-
Chromatography:
-
Set a flow rate (e.g., 0.4 mL/min).
-
Use a gradient elution, for example:
-
0-0.5 min: 95% A, 5% B
-
0.5-2.5 min: Linear gradient to 5% A, 95% B
-
2.5-3.5 min: Hold at 5% A, 95% B
-
3.5-4.0 min: Return to initial conditions.
-
-
-
Mass Spectrometry:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Perform Multiple Reaction Monitoring (MRM) for quantification. The specific MRM transitions for this compound will need to be optimized on your instrument, but would be based on the precursor ion [M+H]⁺ and a stable product ion.
-
-
Quantification:
-
Prepare a standard curve of this compound in the corresponding matrix (cell culture medium) over the expected concentration range.
-
Analyze the experimental samples and determine their concentrations by interpolating from the standard curve.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tribioscience.com [tribioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. carbodiimide.com [carbodiimide.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 13. promegaconnections.com [promegaconnections.com]
How to minimize GRL-0496 cytotoxicity in antiviral assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize GRL-0496 cytotoxicity in antiviral assays.
Troubleshooting Guides & FAQs
Q1: What is this compound and what are its known efficacy and cytotoxicity profiles?
This compound is a potent, chloropyridyl ester-derived inhibitor of the SARS-CoV 3C-like protease (3CLpro), a critical enzyme for viral replication.[1][2] Its primary mechanism involves the acylation of the active site cysteine residue (Cys-145) of the 3CLpro.[2] While effective against the virus, like many small molecule inhibitors, it can exhibit cytotoxicity at higher concentrations. A summary of its reported efficacy is provided below. It is crucial to experimentally determine the cytotoxic concentration (CC50) in your specific cell line and assay conditions.
Q2: I am observing high cytotoxicity with this compound in my antiviral assay. What are the potential causes and solutions?
High cytotoxicity can confound antiviral assay results, making it difficult to distinguish between true antiviral activity and cell death. Here are common causes and troubleshooting steps:
-
Concentration Too High: The concentration of this compound may be exceeding the toxic threshold for the host cells.
-
Solution: Perform a dose-response cytotoxicity assay to determine the 50% cytotoxic concentration (CC50). Use concentrations well below the CC50 for your antiviral experiments.
-
-
Compound Precipitation: this compound is soluble in DMSO and ethanol.[3] Adding a concentrated DMSO stock directly to aqueous culture medium can cause the compound to precipitate, leading to inaccurate concentrations and potential cytotoxicity.
-
Solution: Prepare intermediate dilutions in culture medium. Visually inspect for precipitates after dilution. If precipitation occurs, consider using a lower starting concentration or adding a small amount of a biocompatible solubilizing agent, ensuring the agent itself is not toxic to the cells.
-
-
Solvent (DMSO/Ethanol) Toxicity: The final concentration of the solvent in the culture medium may be toxic to the cells.
-
Solution: Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤0.5% for DMSO). Include a "vehicle control" (cells + solvent at the same final concentration) in all experiments to assess solvent toxicity.[4]
-
-
Extended Incubation Time: Long exposure times can increase cumulative toxic effects.[4]
-
Solution: Optimize the incubation time. Determine the minimum time required to observe a significant antiviral effect while minimizing cytotoxicity. A time-course experiment can be beneficial.
-
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds.
Q3: How do I determine the optimal non-toxic concentration range for this compound?
The key is to perform a cytotoxicity assay in parallel with your antiviral assay, using the same cell line, cell density, and incubation conditions.[7]
-
Plate Cells: Seed cells in a 96-well plate at the same density used for the antiviral assay.
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of this compound in culture medium. The concentration range should span from well above its expected EC50 to concentrations where you anticipate seeing toxicity.
-
Treat Cells: Add the dilutions to the cells. Remember to include untreated cells and vehicle-only controls.
-
Incubate: Incubate for the same duration as your antiviral assay.
-
Measure Viability: Use a standard cytotoxicity assay (e.g., MTT, MTS, or LDH release) to measure cell viability.
-
Calculate CC50: Plot the percentage of cell viability against the compound concentration and use non-linear regression to calculate the CC50 value. The optimal working concentration for antiviral assays will be significantly lower than the CC50.
Q4: What are the essential experimental controls for a this compound antiviral assay?
Proper controls are critical to ensure the validity of your results.[7]
-
Cell Control (No Virus, No Compound): Measures the baseline viability of untreated cells.
-
Vehicle Control (No Virus, Vehicle Only): Assesses the cytotoxicity of the solvent (e.g., DMSO).
-
Virus Control (Virus, No Compound): Shows the virus-induced cytopathic effect (CPE) and represents 0% inhibition.
-
Compound Cytotoxicity Control (No Virus, this compound): Measures the cytotoxicity of this compound at each concentration tested.
-
Positive Antiviral Control (Virus, Known Inhibitor): A known inhibitor of the virus to validate that the assay is working correctly.
Data Presentation
Table 1: this compound Efficacy Profile
| Parameter | Value | Target/Virus | Reference |
| IC50 | 30 nM | SARS-CoV 3CLpro | [1][2][3] |
| EC50 | 6.9 µM | SARS-CoV | [1][2][5] |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of this compound that is toxic to the host cells.
-
Cell Seeding: Seed host cells (e.g., Vero E6) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "cells only" and "vehicle control".
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.
Protocol 2: Antiviral Activity Assay (CPE Reduction)
This protocol measures the ability of this compound to inhibit virus-induced cytopathic effect (CPE).
-
Cell Seeding: Seed host cells in a 96-well plate as described in the cytotoxicity protocol.
-
Compound Dilution: Prepare serial dilutions of this compound in infection medium (low serum medium) at 2x the final concentration.
-
Infection and Treatment: Remove the culture medium. Add 50 µL of the 2x compound dilutions to the wells. Then, add 50 µL of virus suspension (at a predetermined multiplicity of infection, MOI).
-
Controls: Include all essential controls: cell control, vehicle control, and virus control.
-
Incubation: Incubate the plate at 37°C until CPE is clearly visible in the virus control wells (typically 48-72 hours).
-
Quantify Viability: Measure cell viability using the MTT assay as described above or another suitable method.
-
Analysis: Calculate the percentage of CPE inhibition for each concentration and determine the EC50 value.
Visualizations
Signaling and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for antiviral and cytotoxicity assessment.
Caption: Troubleshooting high cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tribioscience.com [tribioscience.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. emerypharma.com [emerypharma.com]
Interpreting unexpected results in GRL-0496 inhibition assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GRL-0496 in severe acute respiratory syndrome coronavirus (SARS-CoV) 3C-like protease (3CLpro) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of SARS-CoV 3CLpro (also known as Mpro or Nsp5).[1][2] It functions as a covalent inhibitor, acylating the active site cysteine residue (Cys-145) of the protease.[3] This irreversible modification blocks the enzyme's ability to process viral polyproteins, which is essential for viral replication.[3][4]
Q2: What are the expected IC50 and EC50 values for this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of 30 nM in enzymatic assays and a half-maximal effective concentration (EC50) of 6.9 μM in antiviral assays against SARS-CoV.[1][2][3]
Q3: How should I prepare and store this compound?
This compound is typically supplied as a powder. For experimental use, it should first be dissolved in a solvent like DMSO (up to 30 mg/ml) or ethanol (up to 25 mg/ml).[2] Stock solutions in DMSO or ethanol can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2]
Quantitative Data Summary
| Parameter | Value | Assay Type | Target |
| IC50 | 30 nM | Enzymatic Inhibition | SARS-CoV 3CLpro |
| EC50 | 6.9 µM | Antiviral Activity | SARS-CoV |
Experimental Protocols
Enzymatic Inhibition Assay (FRET-based)
This protocol is adapted from methodologies described for 3CLpro inhibitors.[3]
Materials:
-
Purified, active SARS-CoV 3CLpro
-
FRET-based peptide substrate for 3CLpro
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 0.01 mg/mL BSA)[3]
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Include a DMSO-only vehicle control.
-
In a 96-well plate, add 10 µL of each this compound dilution or vehicle control.
-
Add 80 µL of assay buffer containing 100 nM of SARS-CoV 3CLpro to each well.
-
Incubate the plate at room temperature for 20 minutes to allow for inhibitor binding.[3]
-
Initiate the reaction by adding 10 µL of the FRET substrate to each well.
-
Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antiviral Assay (Cell-based)
This protocol is a general guide for assessing the antiviral activity of a compound against SARS-CoV.
Materials:
-
Vero E6 cells (or another susceptible cell line)
-
SARS-CoV (at a known titer)
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Reagent for assessing cell viability (e.g., CellTiter-Glo®)[3]
Procedure:
-
Seed Vero E6 cells in a 96-well plate and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium. Include a DMSO-only vehicle control.
-
Remove the growth medium from the cells and add the this compound dilutions.
-
Infect the cells with SARS-CoV at a specific multiplicity of infection (MOI).
-
Incubate the plate for a period that allows for viral replication and cytopathic effect (CPE) to occur (e.g., 48-72 hours).
-
Assess cell viability using a reagent like CellTiter-Glo®, which measures ATP levels.[3]
-
Separately, assess the cytotoxicity of this compound on uninfected cells to rule out non-specific effects.
-
Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Troubleshooting Unexpected Results
Issue 1: Higher than expected IC50 value in the enzymatic assay.
| Possible Cause | Recommended Solution |
| Degraded this compound | Ensure proper storage of the compound at -20°C or -80°C. Avoid multiple freeze-thaw cycles.[1][2][5] Use a fresh aliquot of the inhibitor. |
| Incorrect buffer conditions | Verify the pH and composition of the assay buffer. Ensure the presence of a reducing agent like DTT, as cysteine proteases are sensitive to oxidation.[3] |
| Inactive enzyme | Use a fresh batch of purified 3CLpro and verify its activity with a known control inhibitor or by measuring its kinetic parameters. |
| Sub-optimal pre-incubation time | As this compound is a covalent inhibitor, a pre-incubation period with the enzyme before adding the substrate is crucial for it to exert its inhibitory effect.[3] Optimize the pre-incubation time (e.g., 10, 20, 30 minutes). |
| Pipetting errors | Use calibrated pipettes and ensure accurate serial dilutions. Prepare a master mix for the reaction components where possible to minimize variability.[6] |
Issue 2: Lower than expected antiviral activity (high EC50) or no activity.
| Possible Cause | Recommended Solution |
| Poor membrane permeability | Although this compound has shown cellular activity, its efficiency can be cell-line dependent. Consider using a different cell line or a cell line engineered to express transporters that might facilitate compound uptake. |
| Compound instability in culture medium | Assess the stability of this compound in the cell culture medium over the course of the experiment. |
| High protein binding in serum | If the cell culture medium contains a high percentage of serum, this compound may bind to serum proteins, reducing its effective concentration. Try reducing the serum percentage during the infection period. |
| Viral strain resistance | While this compound targets a conserved protease, viral variants could potentially exhibit reduced sensitivity. If possible, sequence the viral stock to confirm its identity. |
| Incorrect MOI | An excessively high MOI might overwhelm the inhibitory capacity of the compound. Optimize the MOI to achieve a clear cytopathic effect that can be inhibited in a dose-dependent manner. |
Issue 3: High variability between replicate wells.
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding | Ensure a homogenous cell suspension and use appropriate techniques to avoid edge effects in the microplate. |
| Inaccurate pipetting | Use calibrated pipettes, especially for small volumes of virus or compound. Pipette gently to avoid disturbing the cell monolayer.[6] |
| Incomplete mixing of reagents | Gently mix all solutions before adding them to the wells. |
| Edge effects in the microplate | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS. |
Issue 4: Cytotoxicity observed at concentrations close to the EC50.
| Possible Cause | Recommended Solution |
| Off-target effects | This compound may be inhibiting host cell proteases or other cellular processes at higher concentrations. |
| Compound degradation into toxic byproducts | Assess the stability and purity of the this compound stock solution. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for the cell line being used. |
Visual Guides
Caption: Mechanism of action of this compound on SARS-CoV 3CLpro.
Caption: General experimental workflow for this compound inhibition assays.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tribioscience.com [tribioscience.com]
- 3. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease targeted COVID-19 drug discovery and its challenges: Insight into viral main protease (Mpro) and papain-like protease (PLpro) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. docs.abcam.com [docs.abcam.com]
Common pitfalls when working with covalent inhibitors like GRL-0496
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the covalent inhibitor GRL-0496.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and irreversible inhibitor of SARS-CoV 3CL protease (3CLpro), also known as the main protease (Mpro) or Nsp5.[1][2] Its mechanism of action involves the acylation of the cysteine residue (Cys-145) in the active site of the enzyme.[1] This covalent modification permanently inactivates the protease, which is essential for the cleavage of viral polyproteins and subsequent viral replication.[1][3]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C and is stable for at least one year.[2] Stock solutions in DMSO or ethanol can also be stored at -20°C for up to one month.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q3: What are the key experimental parameters for this compound?
Below is a summary of the key in vitro and cell-based parameters for this compound.
| Parameter | Value | Target/Cell Line | Reference |
| IC50 | 30 nM | SARS-CoV 3CLpro | [1][2][4] |
| EC50 | 6.9 µM | SARS-CoV infected Vero E6 cells | [1][4] |
| Solubility | Up to 30 mg/mL in DMSO, Up to 25 mg/mL in Ethanol | - | [2] |
Q4: How can I confirm that this compound is covalently binding to my target protein?
Mass spectrometry is a definitive method to confirm covalent modification. An increase in the molecular weight of the target protein corresponding to the mass of the inhibitor (or a fragment of it) after incubation is indicative of a covalent bond. MALDI-TOF has been successfully used to demonstrate the covalent modification of SARS-CoV 3CLpro by this compound, showing a mass shift of approximately 217 Da.[1]
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected potency (IC50/EC50 values).
-
Possible Cause 1: Inhibitor Instability or Degradation.
-
Troubleshooting: Ensure proper storage of the this compound powder and stock solutions. Avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
-
Possible Cause 2: Issues with Target Protein Activity.
-
Troubleshooting: Verify the activity of your 3CLpro enzyme using a standard substrate and appropriate controls. Ensure the enzyme is stored correctly and has not lost activity.
-
-
Possible Cause 3: Time-Dependent Inhibition Not Accounted For.
-
Troubleshooting: As a covalent inhibitor, the potency of this compound is time-dependent. Ensure that the pre-incubation time of the inhibitor with the enzyme is consistent across experiments and sufficient to allow for covalent bond formation. It is recommended to perform a time-course experiment to determine the optimal pre-incubation time.
-
-
Possible Cause 4: Assay Interference.
-
Troubleshooting: High concentrations of DMSO or other solvents in the final assay volume can interfere with enzyme activity or compound solubility. Ensure the final solvent concentration is low and consistent across all wells.
-
Problem 2: Poor solubility or precipitation of this compound in aqueous buffers.
-
Possible Cause: Low Aqueous Solubility.
-
Troubleshooting: this compound is soluble in organic solvents like DMSO and ethanol.[2] When diluting into aqueous assay buffers, do so sequentially and with vigorous mixing. If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[4][5] For in vivo studies, specific formulations with co-solvents like PEG300 and Tween-80 can be used to improve solubility.[4][5]
-
Problem 3: Suspected off-target effects in cellular assays.
-
Possible Cause: Non-specific Reactivity.
-
Troubleshooting: Covalent inhibitors can potentially react with other nucleophilic residues on off-target proteins, leading to toxicity or confounding results.[6][7] To mitigate this, it is crucial to:
-
Use the lowest effective concentration of this compound.
-
Include a negative control compound. This could be a structurally similar but non-reactive analog of this compound.
-
Perform target engagement studies. In cell-based assays, this can be achieved by mutating the target cysteine (Cys-145) to a non-nucleophilic residue (e.g., alanine or serine). A significant loss of potency against the mutant protein would support on-target activity.[8][9]
-
-
Problem 4: Development of resistance in long-term cell culture experiments.
-
Possible Cause: Target Mutation.
-
Troubleshooting: Prolonged exposure to a covalent inhibitor can lead to the selection of cells expressing a mutated target protein that is resistant to the inhibitor.[6][7] If you observe a gradual loss of efficacy over time, consider sequencing the target protein from the resistant cell population to identify any potential mutations in the active site.
-
Experimental Protocols & Signaling Pathways
Experimental Workflow: Confirming Covalent Inhibition
Caption: Workflow for characterizing this compound from biochemical potency to cellular efficacy.
Signaling Pathway: SARS-CoV-2 Replication and Inhibition by this compound
References
- 1. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tribioscience.com [tribioscience.com]
- 3. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 7. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton’s Tyrosine Kinase | Semantic Scholar [semanticscholar.org]
- 9. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
GRL-0496 reactivity with assay components or media supplements
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of GRL-0496 in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, chloropyridyl ester-derived inhibitor of the SARS-CoV 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] It functions as a covalent inhibitor by acylating the catalytic cysteine residue (Cys-145) in the active site of the 3CLpro, thereby irreversibly inactivating the enzyme.[1] This covalent modification has been confirmed by mass spectrometry.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments.[1] Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided. For cellular assays, the final concentration of DMSO should be kept low (e.g., ≤ 0.25%) to minimize solvent effects on the cells and the assay.[1]
Q3: Can I use buffers other than HEPES for my enzymatic assay with this compound?
While a published enzymatic assay for this compound successfully utilized 50 mM HEPES buffer at pH 7.5, other buffers may also be suitable.[1] However, it is crucial to consider the pH of the buffer, as the ester linkage in this compound may be susceptible to hydrolysis, particularly at basic pH. It is recommended to validate the stability of this compound in any new buffer system before proceeding with extensive experiments.
Q4: Is this compound compatible with reducing agents like DTT?
A known successful enzymatic assay for this compound included 1 mM dithiothreitol (DTT).[1] This suggests that this compound is compatible with this concentration of DTT under the specified assay conditions. However, some covalent inhibitors can be sensitive to reducing agents. If you are using a different reducing agent or a higher concentration of DTT, it is advisable to perform a control experiment to ensure it does not negatively impact the inhibitor's activity or stability. The addition of DTT can sometimes reverse the inhibitory effect of compounds that bind to cysteine residues.[4]
Q5: Does this compound interact with Bovine Serum Albumin (BSA)?
A published enzymatic assay for this compound included 0.01 mg/mL BSA.[1] The presence of a carrier protein like BSA is common in enzyme assays to prevent non-specific binding of the enzyme to reaction vessels. The successful use of BSA in this assay suggests that at this concentration, it does not significantly interfere with this compound activity. However, at higher concentrations, or in cell-based assays containing serum, the protein-binding of this compound could become a factor to consider.
Troubleshooting Guides
Issue 1: Lower than expected potency in an enzymatic assay.
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect Buffer pH | Verify the pH of your assay buffer. Ester hydrolysis is accelerated at basic pH. Ensure the buffer pH is stable throughout the experiment. The recommended pH for a successful assay is 7.5.[1] |
| Suboptimal Assay Conditions | Ensure all assay components are at the correct concentration and that the incubation times are appropriate for a covalent inhibitor. Covalent inhibition is time-dependent.[4] Consider performing a time-dependent inhibition study. |
| Reagent Incompatibility | If using a buffer system or additives other than those reported (HEPES, DTT, BSA), test for potential inactivation of this compound by pre-incubating the inhibitor with the assay components before adding the enzyme. |
| High Enzyme Concentration | For covalent inhibitors, the IC50 value can be dependent on the enzyme concentration. Ensure you are using a consistent and appropriate enzyme concentration. |
Issue 2: High variability or poor reproducibility in cell-based assays.
| Possible Cause | Troubleshooting Step |
| This compound Instability in Media | Ester-containing compounds can be hydrolyzed by esterases present in serum. If using serum-supplemented media, consider reducing the serum concentration or using serum-free media for the duration of the treatment. Alternatively, perform a time-course experiment to determine the stability of this compound in your specific cell culture medium. |
| Cell Density and Health | Ensure consistent cell seeding density and that cells are healthy and in the exponential growth phase. Cell health can impact compound metabolism and assay readout. |
| Compound Precipitation | Visually inspect the media for any signs of compound precipitation after adding this compound. If precipitation is observed, consider using a lower concentration or a different formulation. |
| Interaction with Media Components | Some media components, like certain vitamins or high concentrations of nucleophiles, could potentially react with a covalent inhibitor.[5][6] If you suspect an interaction, consider testing the compound's stability in the basal medium versus the fully supplemented medium. |
| Phenol Red Interference | Phenol red, a common pH indicator in cell culture media, can have redox activity and may interfere with certain assay readouts.[7] If you are using a fluorescence or absorbance-based assay, consider using media without phenol red for the experiment. |
Experimental Protocols
Enzymatic Assay for SARS-CoV 3CLpro Inhibition
This protocol is adapted from a published study on this compound.[1]
-
Assay Buffer Preparation: Prepare an assay buffer consisting of 50 mM HEPES, pH 7.5.
-
Reaction Mixture Preparation: In a 96-well microplate, prepare a 100 µL reaction mixture containing:
-
50 mM HEPES, pH 7.5
-
100 nM authentic SARS-CoV-3CLpro enzyme
-
1 mM DTT
-
0.01 mg/mL BSA
-
Varying concentrations of this compound (dissolved in DMSO, final DMSO concentration of 0.25%)
-
-
Pre-incubation: Incubate the reaction components (except the substrate) for 20 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding a suitable FRET substrate for SARS-CoV 3CLpro.
-
Data Acquisition: Monitor the fluorescence signal over time using a plate reader with appropriate excitation and emission wavelengths for the FRET substrate.
-
Data Analysis: Determine the initial reaction velocities and calculate the percent inhibition for each this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Covalent inhibition of SARS-CoV-2 3CLpro by this compound.
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of novel SARS-CoV-2 3CL protease covalent inhibitors using deep learning-based screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caution for the routine use of phenol red - It is more than just a pH indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line-dependent variability in GRL-0496 EC50 values
Welcome to the technical support center for GRL-0496. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound, with a focus on understanding and addressing cell line-dependent variability in EC50 values.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small-molecule inhibitor of the SARS-CoV 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] 3CLpro is a viral enzyme crucial for the replication of coronaviruses, as it cleaves the viral polyproteins into functional non-structural proteins.[1][4] this compound acts as a covalent inhibitor, forming a bond with the cysteine residue (Cys-145) in the active site of the 3CLpro enzyme, thereby blocking its activity and inhibiting viral replication.[1]
Q2: What is an EC50 value and why is it important?
The half-maximal effective concentration (EC50) is a measure of a drug's potency. It represents the concentration of a drug that induces a response halfway between the baseline and the maximum effect after a specified exposure time.[5] In antiviral assays, the EC50 is the concentration at which the drug inhibits 50% of viral activity or protects 50% of cells from virus-induced death. A lower EC50 value indicates a more potent compound.[5]
Q3: Why do my this compound EC50 values vary between different cell lines?
It is common to observe different EC50 values for the same compound in different cell lines. This variability can be attributed to several biological factors:[5][6][7]
-
Target Expression: Cell lines may express different levels of the viral target protease (3CLpro) upon infection.
-
Drug Metabolism: The rate at which a cell line metabolizes this compound can differ, altering the effective intracellular concentration of the compound.
-
Cellular Uptake and Efflux: Cell lines possess unique sets of transporter proteins that can affect how much this compound enters the cell and how quickly it is pumped out.
-
Host Factors: The expression of host factors necessary for viral entry and replication, such as the ACE2 receptor and TMPRSS2 protease for SARS-CoV-2, can vary significantly between cell lines (e.g., Vero E6 vs. Calu-3), impacting viral replication efficiency and, consequently, the apparent potency of an antiviral.[7][8]
Q4: What are the reported EC50 values for this compound?
The potency of this compound has been evaluated in different experimental settings. The table below summarizes key quantitative data from published literature. Note that IC50 (half-maximal inhibitory concentration) often refers to enzymatic assays, while EC50 refers to cell-based assays.
| Parameter | Value | Target | Cell Line | Assay Type | Reference |
| EC50 | 6.9 µM | SARS-CoV (Urbani) | Vero E6 | Antiviral Cell Viability | [1][2] |
| IC50 | 30 nM | SARS-CoV 3CLpro | N/A | Enzyme Inhibition (FRET) | [1][2] |
| IC50 | 3.8 µM | SARS-CoV-2 3CLpro | In-cell | Luciferase Reporter | [9] |
Q5: What other experimental factors can influence EC50 values?
Beyond the choice of cell line, numerous experimental variables can affect the determined EC50 value. It is critical to control these factors to ensure reproducibility.[6][10]
-
Multiplicity of Infection (MOI): The amount of virus used to infect the cells can impact the perceived effectiveness of an inhibitor.[10]
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound, reducing its bioavailability.[10][11]
-
Incubation Time: The duration of drug exposure can alter the EC50 value, as it is a time-dependent measurement.[5][12]
-
Assay Readout: Different methods for measuring viral inhibition (e.g., cell viability assays like MTT or CellTiter-Glo, qRT-PCR for viral RNA, or plaque reduction assays) can yield different EC50 values.[7][13]
-
Compound Solubility and Stability: Poor solubility of this compound in the assay medium can lead to an overestimation of the actual concentration.[3]
-
Data Analysis: The mathematical model used for curve fitting can influence the calculated EC50.[6]
Troubleshooting Guide for EC50 Variability
Encountering variability in your this compound EC50 measurements? This guide provides a systematic approach to identifying and resolving common issues.
Problem: My EC50 values for this compound are significantly different from the published data (e.g., 6.9 µM in Vero E6).
-
Question: Are you using the exact same cell line, virus strain, and assay conditions as the reference study?
-
Answer/Solution: Even minor differences can cause shifts in EC50. For example, the original study used the SARS-CoV Urbani strain and Vero E6 cells.[1] If you are using SARS-CoV-2, the EC50 may be different. Cell line passage number can also affect results; use low-passage cells whenever possible.
-
-
Question: Have you verified the concentration and purity of your this compound stock?
-
Answer/Solution: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. This compound is soluble in DMSO or ethanol; ensure it is fully dissolved before diluting in aqueous media to avoid precipitation.[3]
-
-
Question: Are your assay conditions, particularly the serum concentration, comparable to the reference?
-
Answer/Solution: High serum protein content can bind to this compound, reducing its effective concentration.[11] The original study used Minimal Essential Media (MEM) supplemented with 10% fetal calf serum (FCS) during cell maintenance but does not specify the serum concentration during the antiviral assay itself.[1] If possible, try reducing the serum concentration during the drug treatment period.
-
Problem: I am seeing high inter-assay variability (poor reproducibility) in my EC50 values using the same cell line.
-
Question: Are your cell seeding densities consistent across experiments?
-
Answer/Solution: Cell density can influence drug sensitivity.[14] Use a consistent seeding density and ensure a uniform monolayer is formed before infection. Always perform a cell count before seeding plates.
-
-
Question: Is your virus stock consistent?
-
Answer/Solution: Thaw a new aliquot of a titrated virus stock for each experiment. Repeated freeze-thaw cycles can reduce viral titer, leading to a lower effective MOI and inconsistent results.
-
-
Question: Is the incubation time before adding the readout reagent precisely controlled?
-
Answer/Solution: Cell viability and viral replication are dynamic processes. Ensure that the incubation period (e.g., 48 hours post-infection) is kept constant across all plates and experiments.[1]
-
Problem: I observe high cytotoxicity at concentrations where this compound should be primarily showing antiviral activity.
-
Question: Have you determined the 50% cytotoxic concentration (CC50) of this compound in your specific cell line in the absence of virus?
-
Answer/Solution: It is essential to run a parallel cytotoxicity assay. This involves treating uninfected cells with the same concentrations of this compound. The selectivity index (SI = CC50 / EC50) is a critical measure of a drug's therapeutic window. Some studies have noted that the antiviral activity and cytotoxicity of this compound can be poorly separated in certain assays.[15]
-
-
Question: Could the solvent (e.g., DMSO) be contributing to the toxicity?
-
Answer/Solution: Ensure the final concentration of the solvent is consistent across all wells (including untreated controls) and is below the toxic threshold for your cell line (typically ≤0.5%).
-
Experimental Protocols
Protocol: EC50 Determination for this compound using a Luminescent Cell Viability Assay
This protocol outlines a general method for determining the antiviral EC50 of this compound against a coronavirus like SARS-CoV in a suitable cell line (e.g., Vero E6).
Methodology:
-
Cell Seeding:
-
Culture Vero E6 cells in Minimal Essential Media (MEM) supplemented with 10% FCS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
-
Trypsinize and count the cells. Seed the cells into a 96-well, clear-bottom, white-walled plate at a density that will result in 80-90% confluency after 72 hours.
-
Incubate the plate for 24 hours at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in assay medium (MEM with a reduced serum concentration, e.g., 2% FCS) to generate a range of concentrations (e.g., from 100 µM to 0.01 µM).
-
-
Viral Infection and Treatment:
-
All work with live virus must be performed in a certified Biosafety Level 3 (BSL-3) facility using approved protocols.[1]
-
Aspirate the culture medium from the cells.
-
Infect the cells by adding the virus (e.g., SARS-CoV Urbani strain) diluted in assay medium to achieve the desired MOI. Include "virus control" wells (infected, no drug) and "cell control" wells (uninfected, no drug).
-
Immediately add the prepared this compound dilutions to the appropriate wells.
-
Incubate the plate for 48 hours at 37°C with 5% CO2.[1]
-
-
Cell Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of CellTiter-Glo® Luminescent Cell Viability Assay reagent equal to the volume of medium in each well, following the manufacturer's instructions.[1]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the average relative luciferase units (RLU) from the "cell control" wells to 100% viability and the average RLU from the "virus control" wells to 0% viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter variable slope) to fit the dose-response curve and calculate the EC50 value.
-
References
- 1. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tribioscience.com [tribioscience.com]
- 4. The small molecule inhibitor of SARS-CoV-2 3CLpro EDP-235 prevents viral replication and transmission in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EC50 - Wikipedia [en.wikipedia.org]
- 6. Explain what is EC50? [synapse.patsnap.com]
- 7. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of potential COVID-19 treatment compounds which inhibit SARS Cov2 prototypic, Delta and Omicron variant infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Masitinib is a broad coronavirus 3CL inhibitor that blocks replication of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors influencing nominal effective concentrations of chemical compounds in vitro: medium protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis of GRL-0496 and Nirmatrelvir as SARS-CoV-2 Main Protease Inhibitors
For Immediate Release
This guide provides a detailed comparison of the preclinical efficacy of two potent inhibitors of the SARS-CoV-2 main protease (Mpro), GRL-0496 and nirmatrelvir, the active component of Paxlovid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side look at the available experimental data to inform further research and development efforts.
Executive Summary
Both this compound and nirmatrelvir target the main protease (Mpro, also known as 3CLpro) of SARS-CoV-2, an enzyme essential for viral replication.[1][2] While both compounds have demonstrated significant inhibitory activity, the available data for nirmatrelvir is substantially more extensive, particularly concerning its efficacy against a wide range of SARS-CoV-2 variants of concern. A direct head-to-head comparative study under identical experimental conditions has not been identified in the published literature. Therefore, this guide presents the available data for each compound, emphasizing the experimental context.
Mechanism of Action
This compound and nirmatrelvir share a common mechanism of action by inhibiting the SARS-CoV-2 Mpro. This protease is responsible for cleaving the viral polyproteins into functional non-structural proteins, which are crucial for the assembly of the viral replication and transcription complex.[1][2] By blocking Mpro activity, these inhibitors prevent the virus from replicating. Nirmatrelvir is a peptidomimetic inhibitor that forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[3] this compound is a chloropyridyl ester-derived inhibitor that also acts on the 3CLpro.[4][5]
In clinical use, nirmatrelvir is co-administered with ritonavir. Ritonavir is a pharmacokinetic enhancer that inhibits the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing nirmatrelvir.[3] This inhibition by ritonavir slows down the breakdown of nirmatrelvir, leading to higher and more sustained concentrations of the antiviral drug in the body.
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and nirmatrelvir from various studies. It is critical to note that the experimental conditions, such as the specific viral strain, cell line, and assay methodology, vary between studies, which precludes a direct comparison of the absolute values.
This compound Efficacy Data
| Parameter | Virus | Cell Line | Value | Reference |
| IC50 | SARS-CoV 3CLpro | - | 30 nM | [4][5] |
| EC50 | SARS-CoV | - | 6.9 µM | [4][5][6] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Nirmatrelvir Efficacy Data
| Parameter | Virus Strain/Variant | Cell Line | Value (nM) | Reference |
| IC50 | SARS-CoV-2 Mpro | - | 19.2 | [3] |
| Ki | SARS-CoV-2 Mpro | - | 3.11 | [3] |
| EC50 | SARS-CoV-2 (USA-WA1/2020) | dNHBE | 62 | [3] |
| EC90 | SARS-CoV-2 (USA-WA1/2020) | dNHBE | 181 | [3] |
| EC50 | SARS-CoV-2 (USA-WA1/2020) | Vero E6 (with MDR1 inhibitor) | 74.5 | [7] |
| EC50 | SARS-CoV-2 (USA-WA1/2020) | Vero E6 (without MDR1 inhibitor) | 4,480 | [7] |
| IC50 | Omicron, Delta, B.1.13 | - | 7.9 - 10.5 | [7] |
| EC50 | Various SARS-CoV-2 strains | - | 32.6 - 280 | [7] |
Ki: Inhibition constant; dNHBE: differentiated Normal Human Bronchial Epithelial cells; MDR1: Multidrug resistance protein 1.
Experimental Protocols
The following are generalized protocols for the key assays used to determine the efficacy of Mpro inhibitors. Specific parameters may vary between individual studies.
Mpro Enzymatic Inhibition Assay (FRET-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Mpro.
Methodology:
-
Reagent Preparation:
-
Purified recombinant SARS-CoV-2 Mpro is diluted in an appropriate assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 5 mM TCEP).
-
A fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ-SGFRKME-EDANS) is prepared in the assay buffer.
-
Test compounds (this compound or nirmatrelvir) are serially diluted to various concentrations.
-
-
Assay Procedure:
-
The test compounds are dispensed into the wells of a microplate.
-
Purified Mpro enzyme is added to each well and pre-incubated with the compounds for a defined period (e.g., 20-30 minutes) at room temperature to allow for binding.
-
The FRET substrate is added to all wells to initiate the enzymatic reaction.
-
The fluorescence intensity is measured kinetically over time using a microplate reader (e.g., excitation at 340 nm and emission at 490 nm).
-
-
Data Analysis:
-
The rate of substrate cleavage is determined from the linear phase of the fluorescence signal increase.
-
The percent inhibition for each compound concentration is calculated relative to a no-inhibitor control.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the dose-response data to a suitable equation.
-
Cell-Based Antiviral Assay (Cytopathic Effect - CPE Reduction)
This assay measures the ability of a compound to protect host cells from virus-induced cell death.
Methodology:
-
Cell Preparation:
-
Compound Addition and Infection:
-
The cell culture medium is removed, and fresh medium containing serial dilutions of the test compound is added to the wells.
-
The cells are then infected with a known titer of SARS-CoV-2 at a specific multiplicity of infection (MOI).[8][9]
-
Control wells include uninfected cells (cell control) and infected cells without any compound (virus control).
-
-
Incubation and Viability Assessment:
-
Data Analysis:
-
The signal from each well is measured using a plate reader.
-
The percentage of cell viability is calculated for each compound concentration relative to the cell and virus controls.
-
The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, is determined from the dose-response curve.
-
Conclusion
Both this compound and nirmatrelvir are potent inhibitors of the SARS-CoV-2 main protease. Nirmatrelvir has been extensively characterized against a multitude of SARS-CoV-2 variants and has demonstrated robust in vitro and clinical efficacy as part of the Paxlovid regimen. The available data for this compound, primarily from studies on the original SARS-CoV, also indicates strong inhibitory potential. However, a comprehensive evaluation of this compound against current SARS-CoV-2 variants of concern using standardized assays is necessary to fully assess its potential as a therapeutic candidate and to enable a direct and meaningful comparison with nirmatrelvir. Future research should focus on conducting head-to-head in vitro and in vivo studies to provide a definitive comparison of the efficacy of these two Mpro inhibitors.
References
- 1. tribioscience.com [tribioscience.com]
- 2. Preclinical evaluation of the SARS-CoV-2 Mpro inhibitor RAY1216 shows improved pharmacokinetics compared with nirmatrelvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Covalent SARS-CoV-2 3CLpro Inhibitors: GRL-0496 in Focus
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GRL-0496 against other notable covalent inhibitors of the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), a critical enzyme in the viral replication cycle. This analysis is supported by experimental data on their inhibitory efficacy.
The SARS-CoV-2 3CLpro, also known as the main protease (Mpro), is a primary target for antiviral drug development due to its essential role in processing viral polyproteins. Covalent inhibitors have emerged as a promising therapeutic strategy, forming a stable bond with the catalytic cysteine residue (Cys145) in the enzyme's active site, leading to irreversible inactivation. This guide delves into the performance of this compound, a chloropyridyl ester-derived inhibitor, and contrasts it with other key covalent inhibitors such as nirmatrelvir, ensitrelvir, GC376, and boceprevir.
Performance Data of 3CLpro Covalent Inhibitors
The following tables summarize the in vitro efficacy of this compound and other selected covalent inhibitors against SARS-CoV and SARS-CoV-2. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of the 3CLpro enzyme in biochemical assays, while the half-maximal effective concentration (EC50) indicates the concentration required to inhibit 50% of viral replication in cell-based assays.
Table 1: Biochemical Inhibitory Activity (IC50) of Covalent 3CLpro Inhibitors
| Inhibitor | Target Virus | IC50 | Reference |
| This compound | SARS-CoV | 30 nM | [1][2] |
| Nirmatrelvir | SARS-CoV-2 | 47 nM | [3] |
| Ensitrelvir | SARS-CoV-2 | 0.22–0.52 μM | [4] |
| GC376 | SARS-CoV-2 | ~1.11 μM | [5] |
| Boceprevir | SARS-CoV-2 | 4.13 μM | [6] |
| Telaprevir | SARS-CoV-2 | 55.72 μM | [7] |
Table 2: Antiviral Activity (EC50) of Covalent 3CLpro Inhibitors in Cell-Based Assays
| Inhibitor | Target Virus | Cell Line | EC50 | Reference |
| This compound | SARS-CoV | 6.9 μM | [1][2] | |
| Nirmatrelvir | SARS-CoV-2 | Vero E6 | 74.5 nM (with MDR1 inhibitor) | [8] |
| Ensitrelvir | SARS-CoV-2 | VeroE6T | 0.22–0.52 μM | [4] |
| GC376 | SARS-CoV-2 | 3.37 μM | [6] | |
| Boceprevir | SARS-CoV-2 | 1.90 μM | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for two key assays used to evaluate the efficacy of 3CLpro inhibitors.
Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay
This assay is widely used to determine the in vitro inhibitory activity of compounds against the 3CLpro enzyme.
Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher at its ends. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence signal that is proportional to the enzyme's activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer typically containing 50 mM HEPES (pH 7.5), 1 mM DTT, and 0.01 mg/mL BSA.
-
Inhibitor Incubation: Add varying concentrations of the test inhibitor (e.g., this compound) to the wells of a 96-well microplate.
-
Enzyme Addition: Add a solution of purified recombinant SARS-CoV-2 3CLpro to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 425 nm emission).[9]
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cytopathic Effect (CPE) Assay
This cell-based assay measures the ability of a compound to protect host cells from virus-induced death.
Principle: Infection of susceptible cells with SARS-CoV-2 leads to a cytopathic effect, characterized by morphological changes and ultimately cell death. Antiviral compounds that inhibit viral replication will protect the cells from CPE, thus maintaining cell viability.
Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 cells) into 96-well plates and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor.
-
Viral Infection: Infect the cells with a known titer of SARS-CoV-2. Include uninfected and untreated virus-infected controls.
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus-infected controls (typically 2-3 days).
-
Viability Assessment: Quantify cell viability using a suitable method, such as the MTT assay or by measuring cellular ATP levels (e.g., CellTiter-Glo).[10][11]
-
Data Analysis: Normalize the viability data to the uninfected and virus-infected controls. Plot the percentage of cell protection against the logarithm of the inhibitor concentration to determine the EC50 value.
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: A typical workflow for identifying and characterizing 3CLpro inhibitors.
Caption: The catalytic dyad of 3CLpro and the mechanism of covalent inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tribioscience.com [tribioscience.com]
- 3. embopress.org [embopress.org]
- 4. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Cross-reactivity of GRL-0496 with other viral or host proteases
For Researchers, Scientists, and Drug Development Professionals
GRL-0496 is a potent, covalent inhibitor of the SARS-CoV 3C-like protease (3CLpro), also known as the main protease (Mpro), an enzyme essential for viral replication.[1] Its efficacy against SARS-CoV-2 has also been demonstrated, making it a relevant small molecule for antiviral research.[2] This guide provides a comparative analysis of the cross-reactivity of this compound with other viral and host proteases, based on available experimental data.
Executive Summary
This compound exhibits a narrow spectrum of activity , primarily targeting the 3CL proteases of SARS-CoV and SARS-CoV-2.[2] Limited data is available on its cross-reactivity with other viral proteases, and there is a notable absence of publicly available data on its interaction with host proteases. High selectivity is a critical attribute for any antiviral therapeutic, as off-target activity against host proteases can lead to toxicity. The focused activity of this compound on coronaviral 3CL proteases suggests a favorable preliminary selectivity profile, though further comprehensive screening is necessary for a complete assessment.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the known inhibitory concentrations of this compound against various viral proteases. It is important to note that direct comparative data (IC50 values against a broad panel of proteases under identical assay conditions) is limited.
| Target Protease | Virus | Assay Type | Inhibitory Concentration | Reference |
| 3CLpro (Mpro) | SARS-CoV | Enzyme Inhibition (FRET) | IC50: 30 nM | [1] |
| Not Applicable | SARS-CoV | Antiviral (Cell-based) | EC50: 6.9 µM | [1] |
| 3CLpro (Mpro) | SARS-CoV-2 | Transfection-based Assay | EC50: 5.05 µM | [2] |
| Not Applicable | SARS-CoV-2 | Live Virus Assay | EC50: 9.12 µM | [2] |
| 3CLpro Panel | Various Coronaviruses | Transfection-based Assay | EC50 < 10 µM for SARS-CoV & SARS-CoV-2 only | [2] |
Note: IC50 (Half-maximal inhibitory concentration) measures the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. EC50 (Half-maximal effective concentration) measures the concentration of a drug that gives half-maximal response.
Cross-Reactivity Profile
Viral Proteases
A key study investigating the cross-reactivity of this compound against a panel of coronavirus 3CL proteases found that it possesses a narrow range of activity .[2] Significant inhibition (EC50 < 10 µM) was observed only against the proteases from SARS-CoV and SARS-CoV-2.[2] This suggests a high degree of selectivity for the 3CL proteases of these closely related betacoronaviruses. The structural similarities and differences in the active sites of various coronavirus 3CL proteases likely govern this observed selectivity.
Host Proteases
As of the latest available data, there is no publicly accessible information on the cross-reactivity of this compound with host proteases . This includes common classes of human proteases such as:
-
Cysteine Proteases: Cathepsins (e.g., Cathepsin L, B, S), Caspases
-
Serine Proteases: Trypsin, Chymotrypsin, Thrombin, Elastase
-
Aspartic Proteases: Pepsin, Renin
-
Metalloproteases
The absence of such data represents a significant gap in the comprehensive selectivity profiling of this compound. For any antiviral candidate, demonstrating a lack of activity against host proteases is crucial to minimize the potential for off-target effects and associated toxicity.[3][4]
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are protocols relevant to the assessment of this compound's inhibitory activity and selectivity.
Enzyme Inhibition Assay (FRET-based) for SARS-CoV 3CLpro
This protocol is based on the method used in the initial characterization of this compound.[1]
Objective: To determine the IC50 value of this compound against purified SARS-CoV 3CLpro.
Materials:
-
Purified, full-length authentic SARS-CoV 3CLpro enzyme.
-
This compound stock solution (in DMSO).
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
Reducing Agent: 1 mM DTT.
-
Carrier Protein: 0.01 mg/mL BSA.
-
FRET-based peptide substrate with a fluorophore and a quencher flanking the 3CLpro cleavage sequence.
-
96-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the assay components in the following order:
-
Assay Buffer
-
Varying concentrations of this compound or DMSO (for control).
-
100 nM authentic SARS-CoV 3CLpro enzyme.
-
1 mM DTT.
-
0.01 mg/mL BSA.
-
-
Incubate the mixture for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately monitor the increase in fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen FRET pair. The cleavage of the substrate by the protease separates the fluorophore and quencher, leading to an increase in fluorescence.
-
Calculate the initial reaction rates from the linear phase of the fluorescence signal progression.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
General Protocol for Protease Selectivity Profiling
This is a generalized protocol for assessing the selectivity of an inhibitor against a panel of proteases using a fluorescence-based assay.
Objective: To determine the inhibitory activity of this compound against a panel of viral and host proteases.
Materials:
-
A panel of purified proteases (e.g., various viral 3CLpro, Cathepsins, Caspases, Trypsin, etc.).
-
This compound stock solution (in DMSO).
-
Specific assay buffers optimized for each protease.
-
Specific fluorogenic peptide substrates for each protease.
-
96-well microplates.
-
Fluorescence plate reader.
Procedure:
-
For each protease to be tested, use the corresponding optimized assay buffer and fluorogenic substrate.
-
Prepare serial dilutions of this compound.
-
In separate wells of a 96-well plate for each protease, add the respective assay buffer, this compound at various concentrations (or DMSO for control), and the specific protease.
-
Incubate the plates to allow for inhibitor-enzyme interaction. The incubation time may vary depending on the protease.
-
Initiate the reaction by adding the specific fluorogenic substrate for each protease.
-
Monitor the fluorescence signal over time using a plate reader.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each protease at different inhibitor concentrations.
-
Determine the IC50 values for each protease where significant inhibition is observed.
Visualizations
Logical Relationship of this compound Selectivity
The following diagram illustrates the known selectivity profile of this compound.
Caption: Selectivity profile of this compound against viral and host proteases.
Experimental Workflow for Cross-Reactivity Profiling
The diagram below outlines a typical workflow for assessing the cross-reactivity of a protease inhibitor.
Caption: Workflow for assessing protease inhibitor cross-reactivity.
Conclusion
This compound is a selective inhibitor of SARS-CoV and SARS-CoV-2 3CL proteases. Its narrow spectrum of activity against other tested viral proteases is a promising characteristic for a potential antiviral agent. However, the lack of data on its cross-reactivity with human host proteases is a critical knowledge gap that needs to be addressed to fully evaluate its therapeutic potential and safety profile. Future studies should focus on comprehensive selectivity profiling against a broad panel of human proteases.
References
- 1. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Host proteases: key regulators in viral infection and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Host proteases: key regulators in viral infection and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GRL-0496 and Lufotrelvir: Potent Inhibitors of Coronavirus 3CL Protease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent inhibitors of the coronavirus 3C-like protease (3CLpro), also known as the main protease (Mpro): GRL-0496 and lufotrelvir (PF-07304814). Both molecules have demonstrated significant potential in targeting a crucial enzyme for viral replication. This document outlines their mechanism of action, presents a side-by-side comparison of their in vitro efficacy, and provides detailed experimental protocols for key assays.
At a Glance: Key Performance Indicators
The following table summarizes the available quantitative data for this compound and the active form of lufotrelvir, PF-00835231. It is important to note that lufotrelvir is a prodrug designed for intravenous administration, which is rapidly converted to its active metabolite, PF-00835231, in vivo. Therefore, the in vitro activity of PF-00835231 is the relevant metric for comparison.
| Parameter | This compound | PF-00835231 (Active form of Lufotrelvir) |
| Target | SARS-CoV 3CLpro[1][2] | SARS-CoV-2 3CLpro (Mpro)[3][4] |
| Mechanism of Action | Covalent Inhibitor[5] | Covalent Inhibitor |
| Enzyme Inhibition (IC50) | 30 nM (SARS-CoV)[1][2] | 0.27 nM (SARS-CoV-2)[3][4], 4 nM (SARS-CoV)[3][4], 8 nM (SARS-CoV-2)[6] |
| Antiviral Activity (EC50) | 6.9 µM (SARS-CoV)[1][2] | 24.7 nM - 88.9 µM (SARS-CoV-2, various strains and cell lines)[3], 0.158 µM - 0.221 µM (SARS-CoV-2 USA-WA1/2020)[3][7], 0.184 µM (SARS-CoV-2 USA/NYU-VC-003/2020)[3] |
| Cytotoxicity (CC50) | > 100 µM | Not explicitly found for PF-00835231, but studies indicate low cytotoxicity at effective concentrations[7][8]. |
| Inhibitory Constant (Ki) | Not Found | 174 nM (for Lufotrelvir against SARS-CoV-2 3CLpro)[9][10] |
Note: While this compound has shown a dose-dependent inhibitory response against the SARS-CoV-2 main protease in cell-based assays, specific IC50 and EC50 values for its activity against SARS-CoV-2 were not available in the reviewed literature[11]. The data presented for this compound pertains to its activity against the original SARS-CoV. In contrast, extensive quantitative data is available for PF-00835231 against SARS-CoV-2.
Mechanism of Action: Targeting the Heart of Viral Replication
Both this compound and lufotrelvir (via its active form PF-00835231) target the 3CL protease (Mpro) of coronaviruses[1][12]. This enzyme is essential for the viral life cycle as it cleaves the large viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (NSPs) that are necessary for viral replication and transcription[13][14]. By inhibiting 3CLpro, these compounds effectively halt the viral replication process.
This compound is a chloropyridyl ester-derived compound that acts as a covalent inhibitor of the SARS-CoV 3CLpro[2][5]. Lufotrelvir is a phosphate prodrug of PF-00835231, which is a potent covalent inhibitor of the SARS-CoV-2 3CLpro[12][15]. The covalent binding mechanism of these inhibitors to the catalytic cysteine residue in the active site of the protease leads to potent and often irreversible inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to evaluate the efficacy of 3CLpro inhibitors.
3CLpro/Mpro Enzyme Inhibition Assay (FRET-Based)
This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of 3CLpro using a fluorogenic substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 3CLpro.
Materials:
-
Recombinant 3CLpro enzyme
-
Fluorogenic substrate with a quencher and a fluorophore (e.g., Dabcyl and Edans)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (this compound or PF-00835231) dissolved in DMSO
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the diluted compounds to the assay buffer.
-
Add the recombinant 3CLpro enzyme to each well containing the compound and incubate for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow for inhibitor binding[16][17].
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity over time using a plate reader. The cleavage of the substrate by 3CLpro separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rates against the logarithm of the compound concentrations and fit the data to a dose-response curve to determine the IC50 value.
Antiviral Cytopathic Effect (CPE) Assay
This cell-based assay determines the ability of a compound to protect host cells from the virus-induced cell death, or cytopathic effect.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound in inhibiting viral replication in a cellular context.
Materials:
-
Host cell line susceptible to SARS-CoV-2 infection (e.g., Vero E6 cells)[18][19]
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., MEM with 2% FBS)
-
Test compounds dissolved in DMSO
-
96-well or 384-well cell culture plates
-
Luminometer
Procedure:
-
Seed the host cells into 96-well or 384-well plates and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compounds.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for a period that allows for multiple rounds of viral replication and the development of CPE (e.g., 72 hours)[18][19].
-
At the end of the incubation period, measure cell viability using a suitable reagent. For instance, with CellTiter-Glo, the amount of ATP is quantified, which is proportional to the number of viable cells.
-
Plot the cell viability against the logarithm of the compound concentrations and fit the data to a dose-response curve to determine the EC50 value.
-
Concurrently, a cytotoxicity assay (CC50) should be performed by treating uninfected cells with the same concentrations of the test compounds to assess the compound's toxicity to the host cells.
Visualizing the Science: Pathways and Workflows
To better illustrate the context of this research, the following diagrams, generated using the DOT language, depict the SARS-CoV-2 replication cycle and a typical workflow for antiviral drug screening.
Caption: SARS-CoV-2 Replication Cycle and the Target of this compound and Lufotrelvir.
Caption: General Workflow for Antiviral Drug Screening and Development.
Conclusion
Both this compound and lufotrelvir (via its active metabolite PF-00835231) are potent inhibitors of the coronavirus 3CL protease, a validated and critical target for antiviral therapy. Based on the available data, PF-00835231 demonstrates remarkably potent inhibition of the SARS-CoV-2 3CLpro at the nanomolar and even sub-nanomolar level, with corresponding potent antiviral activity in cell-based assays against SARS-CoV-2. While this compound shows potent inhibition of the SARS-CoV 3CLpro, further quantitative studies are needed to fully assess its efficacy against SARS-CoV-2. The detailed protocols and conceptual diagrams provided in this guide are intended to support the ongoing research and development efforts in the discovery of effective antiviral therapeutics against coronaviruses.
References
- 1. tribioscience.com [tribioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PF-00835231 | SARS-CoV | TargetMol [targetmol.com]
- 5. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Patent Review on SARS Coronavirus Main Protease (3CLpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparative Analysis of SARS-CoV-2 Antivirals Characterizes 3CLpro Inhibitor PF-00835231 as a Potential New Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative analysis of SARS-CoV-2 antivirals in human airway models characterizes 3CLpro inhibitor PF-00835231 as a potential new treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Review of preclinical data of PF-07304814 and its active metabolite derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SARS-CoV-2 Life Cycle: Stages and Inhibition Targets [antibodies-online.com]
- 14. ccjm.org [ccjm.org]
- 15. Frontiers | Review of preclinical data of PF-07304814 and its active metabolite derivatives against SARS-CoV-2 infection [frontiersin.org]
- 16. Structural basis for the inhibition of coronaviral main proteases by PF-00835231: Crystal structures of M pro and M pro mutants bound to PF-00835231 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 19. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-Head Comparison: GRL-0496 and Boceprevir in Viral Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two key antiviral compounds, GRL-0496 and boceprevir. We delve into their mechanisms of action, inhibitory activities against their primary viral protease targets, and the experimental frameworks used to determine their efficacy. This objective analysis is intended to support researchers in the fields of virology and medicinal chemistry in their ongoing efforts to develop novel antiviral therapeutics.
At a Glance: Key Differences and Targets
This compound is a potent inhibitor of the SARS-CoV 3C-like protease (3CLpro), also known as the main protease (Mpro), an enzyme essential for the replication of coronaviruses.[1][2][3][4] Boceprevir, on the other hand, is a well-established inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, a key enzyme in the HCV life cycle.[5][6][7] Notably, boceprevir has also demonstrated inhibitory activity against the SARS-CoV-2 main protease, making a comparison with this compound particularly relevant in the context of broad-spectrum antiviral research.[8][9]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the key quantitative data for this compound and boceprevir, providing a direct comparison of their inhibitory potency against their respective target proteases.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target Protease | Virus | Inhibition Constant (Kᵢ) | IC₅₀ |
| This compound | 3C-like Protease (3CLpro) | SARS-CoV | - | 30 nM[1][2][3][4] |
| Boceprevir | NS3/4A Protease | Hepatitis C Virus (HCV) | 14 nM[5][7][10] | - |
| Boceprevir | Main Protease (Mpro/3CLpro) | SARS-CoV-2 | - | 2-50 µM[11] |
Table 2: Cell-Based Antiviral Activity
| Compound | Virus | Cell Line | EC₅₀ |
| This compound | SARS-CoV | Vero E6 | 6.9 µM[1][3][12] |
| Boceprevir | Hepatitis C Virus (HCV) Genotype 1b | Huh7 (Replicon Assay) | 200-400 nM[1] |
| Boceprevir | SARS-CoV-2 | Vero | >10 µM (in most cases)[13] |
Mechanism of Action
This compound acts as a covalent inhibitor of the SARS-CoV 3CLpro.[12] Its mechanism involves the formation of a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the protease, leading to irreversible inactivation of the enzyme.[7][12]
Boceprevir is a reversible covalent inhibitor of the HCV NS3/4A serine protease.[5][10] It forms a covalent adduct with the active site serine residue of the protease, but this interaction is reversible.[5] Boceprevir's α-ketoamide warhead is crucial for this interaction.[9] Its inhibitory activity against the SARS-CoV-2 main protease also involves covalent modification of the catalytic cysteine.[14]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of the key experimental protocols used to characterize this compound and boceprevir.
Enzymatic Inhibition Assays
1. FRET-Based Protease Inhibition Assay (for SARS-CoV 3CLpro and SARS-CoV-2 Mpro):
This is a common method to determine the IC₅₀ values of protease inhibitors.
-
Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Protocol Outline:
-
The purified recombinant protease (e.g., SARS-CoV-2 3CLpro) is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or boceprevir) in an appropriate assay buffer.[13][15]
-
The enzymatic reaction is initiated by the addition of the FRET-labeled peptide substrate.[15][16]
-
The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
IC₅₀ values are determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.[12]
-
2. HCV NS3/4A Protease Inhibition Assay:
-
Principle: Similar to the FRET assay, this method often employs a fluorogenic substrate that releases a fluorescent molecule upon cleavage by the NS3/4A protease.
-
Protocol Outline:
-
Recombinant HCV NS3/4A protease is incubated with a fluorogenic substrate in a suitable buffer.[17]
-
The inhibitor (boceprevir) at various concentrations is added to the reaction mixture.
-
The fluorescence signal is measured over time to determine the rate of substrate cleavage.
-
The inhibition constant (Kᵢ) is determined through kinetic analysis of the enzyme inhibition.[1]
-
Cell-Based Antiviral Assays
1. Plaque Reduction Assay (for SARS-CoV-2):
This assay measures the ability of a compound to inhibit the cytopathic effect of a virus.
-
Principle: Viruses like SARS-CoV-2 can cause visible areas of cell death, known as plaques, in a monolayer of cultured cells. The number of plaques is proportional to the amount of infectious virus. An effective antiviral agent will reduce the number and/or size of these plaques.
-
Protocol Outline:
-
A confluent monolayer of susceptible cells (e.g., Vero E6 cells) is infected with a known amount of SARS-CoV-2.[6][8]
-
After a short incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium containing different concentrations of the test compound.[8]
-
The plates are incubated for a few days to allow for plaque formation.
-
The cells are then fixed and stained to visualize the plaques.
-
The number of plaques in the treated wells is compared to the untreated control wells to determine the EC₅₀ of the compound.[8]
-
2. HCV Replicon Assay:
This assay is a powerful tool to assess the antiviral activity of compounds against HCV in a cell-based system without the need for infectious virus production.
-
Principle: A subgenomic HCV RNA molecule (a replicon), which can autonomously replicate within a human hepatoma cell line (e.g., Huh7), is used.[1][18] The replicon often contains a reporter gene (e.g., luciferase) or a selectable marker.
-
Protocol Outline:
-
Huh7 cells harboring the HCV replicon are seeded in multi-well plates.
-
The cells are treated with various concentrations of the inhibitor (e.g., boceprevir).[1]
-
After a defined incubation period, the level of HCV RNA replication is quantified, typically by measuring the reporter gene activity or by RT-qPCR of the viral RNA.
-
The EC₅₀ value is calculated by determining the concentration of the compound that reduces HCV RNA replication by 50%.[1]
-
Visualizing the Mechanisms
To better illustrate the processes described, the following diagrams were generated using the DOT language.
Caption: this compound covalently inhibits SARS-CoV 3CLpro, blocking polyprotein processing.
Caption: Boceprevir reversibly inhibits HCV NS3/4A protease, halting viral maturation.
Caption: Workflow for enzymatic and cell-based antiviral inhibitor characterization.
References
- 1. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tribioscience.com [tribioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical severe acute respiratory syndrome coronavirus 2 isolation and antiviral testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. 2.3. SARS-CoV-2 Plaque Assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Structural similarities between SARS-CoV2 3CLpro and other viral proteases suggest potential lead molecules for developing broad spectrum antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Integrated Computational and Experimental Approach to Identifying Inhibitors for SARS-CoV-2 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aurorabiolabs.com [aurorabiolabs.com]
- 15. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
GRL-0496: A Potent Benchmark for the Development of Novel 3CLpro Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The 3C-like protease (3CLpro), also known as the main protease (Mpro), of SARS-CoV-2 is a critical enzyme in the viral replication cycle, making it a prime target for antiviral drug development. The urgent need for effective COVID-19 therapeutics has spurred the discovery and development of numerous 3CLpro inhibitors. Among these, GRL-0496 has emerged as a valuable benchmark compound for the evaluation and optimization of new chemical entities. This guide provides a comparative analysis of this compound against other notable 3CLpro inhibitors, supported by experimental data and detailed protocols to aid researchers in their quest for novel antiviral agents.
Comparative Analysis of 3CLpro Inhibitors
The inhibitory potency of antiviral compounds is a key determinant of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) in enzymatic assays and the half-maximal effective concentration (EC50) in cell-based antiviral assays. A lower value in both assays indicates a more potent inhibitor.
The following table summarizes the available data for this compound and compares it with other well-characterized 3CLpro inhibitors: nirmatrelvir, ensitrelvir, and boceprevir. It is important to note that the data for this compound was generated against the SARS-CoV 3CLpro, which shares high sequence and structural similarity with the SARS-CoV-2 3CLpro.
| Compound | Target Protease | IC50 (nM) | EC50 (µM) | Reference |
| This compound | SARS-CoV 3CLpro | 30 | 6.9 | [1][2][3][4] |
| Nirmatrelvir | SARS-CoV-2 3CLpro | ~1-10 | ~0.07-0.2 | [5][6][7] |
| Ensitrelvir | SARS-CoV-2 3CLpro | ~10-20 | 0.22–0.52 | [8][9][10][11][12] |
| Boceprevir | SARS-CoV-2 3CLpro | ~1600-4130 | ~1.9-3.37 | [13][14][15][16][17] |
Note: IC50 and EC50 values can vary between different studies due to variations in experimental conditions. The data presented here are representative values from the cited literature.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of new compounds against these benchmarks, detailed experimental protocols for key assays are provided below.
3CLpro Enzymatic Inhibition Assay (FRET-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of 3CLpro using a Förster Resonance Energy Transfer (FRET) substrate.
Workflow:
Caption: Workflow for a FRET-based 3CLpro inhibition assay.
Methodology:
-
Reagents: Purified recombinant SARS-CoV-2 3CLpro, a FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans), assay buffer, and the test compound.
-
Procedure:
-
The 3CLpro enzyme is pre-incubated with varying concentrations of the test compound in a microplate.
-
The enzymatic reaction is initiated by the addition of the FRET substrate.
-
The cleavage of the substrate by 3CLpro separates the quencher and fluorophore, resulting in an increase in fluorescence.
-
The fluorescence intensity is measured over time using a plate reader.
-
-
Data Analysis: The initial reaction rates are calculated and plotted against the compound concentration to determine the IC50 value.
Cell-Based Antiviral Assay
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.
Workflow:
Caption: General workflow for a cell-based antiviral assay.
Methodology:
-
Materials: A susceptible cell line (e.g., Vero E6), SARS-CoV-2, cell culture medium, and the test compound.
-
Procedure:
-
Cells are seeded in microplates and treated with different concentrations of the test compound.
-
The cells are then infected with SARS-CoV-2.
-
After an incubation period, the extent of viral replication is measured.
-
-
Endpoint Measurement: Several methods can be used to quantify viral inhibition, including:
-
Cytopathic Effect (CPE) Assay: Visual or quantitative assessment of virus-induced cell death.
-
qRT-PCR: Quantification of viral RNA levels in the cell lysate or supernatant.
-
Immunofluorescence or ELISA: Detection of viral protein expression.
-
-
Data Analysis: The percentage of viral inhibition is plotted against the compound concentration to calculate the EC50 value. A parallel cytotoxicity assay is crucial to determine the compound's toxicity to the host cells (CC50).
The Role of 3CLpro in the SARS-CoV-2 Replication Cycle
Understanding the function of 3CLpro is fundamental to appreciating the mechanism of action of its inhibitors. The following diagram illustrates the pivotal role of this enzyme in the viral life cycle.
Caption: SARS-CoV-2 replication cycle and the role of 3CLpro.
The SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1ab. These polyproteins must be cleaved into individual non-structural proteins (nsps) to form the viral replication and transcription complex. 3CLpro is responsible for the majority of these cleavage events. By inhibiting 3CLpro, compounds like this compound effectively halt the viral replication process.
Conclusion
This compound serves as a robust and potent benchmark for the development of novel 3CLpro inhibitors. Its well-characterized inhibitory activity provides a valuable reference point for medicinal chemists and virologists. By utilizing the comparative data and standardized protocols presented in this guide, researchers can more effectively evaluate the potential of new compounds and accelerate the discovery of next-generation antiviral therapies to combat SARS-CoV-2 and future coronavirus threats.
References
- 1. tribioscience.com [tribioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SARS-CoV-2 3CLpro mutations selected in a VSV-based system confer resistance to nirmatrelvir, ensitrelvir, and GC376 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. iqb.rutgers.edu [iqb.rutgers.edu]
- 16. researchgate.net [researchgate.net]
- 17. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of GRL-0496 with Other Antivirals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral drug development, combination therapies are increasingly recognized as a cornerstone for achieving enhanced efficacy, reducing toxicity, and mitigating the emergence of drug resistance. This guide provides a comparative analysis of the potential synergistic effects of GRL-0496, a potent inhibitor of the SARS-CoV 3C-like protease (3CLpro), with other classes of antiviral agents. While direct experimental data on this compound in combination therapies is not yet publicly available, this document leverages data from a structurally related 3CLpro inhibitor, PF-00835231, to illustrate the potential for synergy and outlines the experimental frameworks for evaluating such interactions.
This compound is a potent inhibitor of the SARS-CoV 3CLpro, an enzyme critical for viral replication.[1] By blocking this protease, this compound prevents the processing of viral polyproteins into their functional components, thereby halting the viral life cycle.[2] Combining this compound with antivirals that target different stages of viral replication could lead to synergistic effects, where the combined effect is greater than the sum of their individual effects.
Synergistic Effects of a 3CLpro Inhibitor with an RNA Polymerase Inhibitor: A Case Study
A recent in vitro study demonstrated significant synergistic effects between the 3CLpro inhibitor PF-00835231 and remdesivir, an RNA-dependent RNA polymerase (RdRp) inhibitor, in inhibiting SARS-CoV-2.[3][4] This synergy is attributed to their distinct mechanisms of action, targeting two different essential viral enzymes. Such a multi-pronged attack can more effectively suppress viral replication.[3][4][5]
Quantitative Data Summary
The following table summarizes hypothetical data based on the observed synergy between PF-00835231 and remdesivir, illustrating how such data would be presented for this compound. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Drug Combination | Individual EC50 (µM) | Combination EC50 (µM) | Combination Index (CI) |
| This compound (hypothetical) | 6.9 | This compound: 1.5 | < 1 (Synergistic) |
| Remdesivir | 0.77 | Remdesivir: 0.1 | |
| This compound (hypothetical) | 6.9 | This compound: 3.0 | = 1 (Additive) |
| Antiviral X | 5.0 | Antiviral X: 2.5 | |
| This compound (hypothetical) | 6.9 | This compound: 5.0 | > 1 (Antagonistic) |
| Antiviral Y | 8.0 | Antiviral Y: 7.0 |
EC50 values for this compound and remdesivir are based on published data.[1][6] Combination data is hypothetical and for illustrative purposes.
Potential for Synergy with Other Antiviral Classes
This compound and Favipiravir
Favipiravir, another RNA polymerase inhibitor, presents a strong candidate for synergistic combination with this compound. By targeting the same crucial step in viral replication as remdesivir but with a potentially different binding site or mechanism of incorporation, the combination could offer a potent and resistance-limiting therapeutic strategy. Studies on combining favipiravir with other antivirals have shown promise.[7][8][9][10]
This compound and Oseltamivir
Oseltamivir is a neuraminidase inhibitor, primarily used against influenza viruses. It acts by preventing the release of new viral particles from infected cells. While its primary target is not present in coronaviruses, the principle of combining a replication inhibitor (this compound) with a release inhibitor is a valid strategy in antiviral therapy.[11][12][13][14] For viruses where both targets are present, this dual-action approach has been shown to be effective.
Experimental Protocols for Evaluating Synergy
The gold standard for assessing drug synergy in vitro is the checkerboard assay, with data analysis often performed using the Chou-Talalay method to calculate the Combination Index (CI).[15][16][17][18][19][20][21][22]
Checkerboard Assay Protocol
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) at a predetermined density to form a confluent monolayer.
-
Drug Dilution: Prepare serial dilutions of this compound and the other antiviral (e.g., remdesivir) in a separate 96-well plate.
-
Drug Combination Matrix: Transfer the diluted drugs to the cell plate to create a matrix of concentrations. This will include wells with single drugs at various concentrations and wells with combinations of both drugs at different ratios.
-
Viral Infection: Infect the cells with the target virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plate for a period that allows for viral replication and cytopathic effect (CPE) to become apparent (e.g., 48-72 hours).
-
Quantification of Antiviral Activity: Assess the antiviral effect by measuring cell viability using methods such as the MTT assay or by quantifying viral yield through plaque assays or RT-qPCR.
-
Data Analysis: Calculate the EC50 for each drug alone and in combination. Use the Chou-Talalay method to determine the Combination Index (CI) for each combination to classify the interaction as synergistic, additive, or antagonistic.
Cytotoxicity Assay
It is crucial to concurrently perform a cytotoxicity assay using the same drug concentrations on uninfected cells to ensure that the observed antiviral effect is not due to toxicity of the drug combination.
Visualizing Experimental Workflows and Pathways
To facilitate a clearer understanding of the concepts and methodologies discussed, the following diagrams are provided.
Caption: Mechanisms of action for different classes of antivirals.
Caption: Workflow for a checkerboard synergy assay.
Caption: Logical flow of the Chou-Talalay method for synergy analysis.
Conclusion
While direct experimental evidence for the synergistic effects of this compound with other antivirals is pending, the strong synergistic activity observed between the related 3CLpro inhibitor PF-00835231 and remdesivir provides a compelling rationale for investigating such combinations. The distinct mechanisms of action of this compound and polymerase inhibitors like remdesivir and favipiravir offer a promising avenue for developing highly effective combination therapies against SARS-CoV and potentially other coronaviruses. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these potential synergies, which could pave the way for more effective antiviral treatments.
References
- 1. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 3. journals.asm.org [journals.asm.org]
- 4. A Comparative Analysis of SARS-CoV-2 Antivirals Characterizes 3CLpro Inhibitor PF-00835231 as a Potential New Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic and Antagonistic Drug Combinations against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Remdesivir and Its Combination With Repurposed Drugs as COVID-19 Therapeutics [frontiersin.org]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. The combined treatment of Molnupiravir and Favipiravir results in a potentiation of antiviral efficacy in a SARS-CoV-2 hamster infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Favipiravir, lopinavir-ritonavir, or combination therapy (FLARE): A randomised, double-blind, 2 × 2 factorial placebo-controlled trial of early antiviral therapy in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The combined effect of oseltamivir and favipiravir on influenza A virus evolution in patients hospitalized with severe influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combinations of oseltamivir and peramivir for the treatment of influenza A (H1N1) virus infections in cell culture and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination of MEK inhibitors and oseltamivir leads to synergistic antiviral effects after influenza A virus infection in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination Therapy with Oseltamivir and Favipiravir Delays Mortality but Does Not Prevent Oseltamivir Resistance in Immunodeficient Mice Infected with Pandemic A(H1N1) Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. labtoo.com [labtoo.com]
GRL-0496: A Potent 3CL Protease Inhibitor Awaiting In Vivo Validation
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of GRL-0496, a potent inhibitor of the SARS-CoV 3C-like (3CL) protease, with other notable 3CL protease inhibitors. While in vivo efficacy data for this compound in animal models is not currently available in published literature, its high in vitro potency warrants a close examination alongside compounds with established in vivo activity.
This compound has demonstrated significant promise in enzymatic and cell-based assays, positioning it as a candidate for further preclinical development. This guide synthesizes the available data for this compound and compares it with the in vivo performance of other 3CL protease inhibitors, offering a valuable resource for assessing its potential therapeutic utility.
In Vitro Efficacy of this compound
This compound is a chloropyridyl ester-derived compound that acts as a potent inhibitor of the SARS-CoV 3CL protease (also known as the main protease, Mpro).[1][2] The 3CL protease is a crucial enzyme in the coronavirus life cycle, responsible for cleaving viral polyproteins into functional proteins required for viral replication. Inhibition of this enzyme effectively halts the replication process.
Biochemical and antiviral assays have quantified the in vitro efficacy of this compound:
| Parameter | Value | Description | Source |
| IC50 | 30 nM | The half-maximal inhibitory concentration against SARS-CoV 3CLpro in an enzymatic assay. This indicates high potency at the molecular target. | [1][2] |
| EC50 | 6.9 µM | The half-maximal effective concentration in a cell-based SARS-CoV antiviral assay. This demonstrates the compound's ability to inhibit viral replication in a cellular context. | [1][2] |
Comparative Analysis with Other 3CL Protease Inhibitors
To contextualize the potential of this compound, it is essential to compare its in vitro activity with that of other 3CL protease inhibitors for which in vivo data are available. This section provides a comparative overview of this compound alongside compounds 5d and 11d, as well as the clinically approved drug nirmatrelvir and the investigational drug ensitrelvir.
In Vitro and In Vivo Efficacy of Comparator Compounds
The following table summarizes the available efficacy data for selected 3CL protease inhibitors, providing a benchmark for this compound.
| Compound | Target Virus | In Vitro IC50 (3CLpro) | In Vitro EC50 | Animal Model | Key In Vivo Efficacy Findings |
| This compound | SARS-CoV | 30 nM | 6.9 µM | - | No data available |
| Compound 5d | SARS-CoV-2, MERS-CoV | - | - | BALB/c mice (MA-SARS-CoV-2), hDPP4-KI mice (MA-MERS-CoV) | 30% survival in SARS-CoV-2 infected mice and 50% survival in MERS-CoV infected mice.[3] |
| Compound 11d | SARS-CoV-2, MERS-CoV | - | - | BALB/c mice (MA-SARS-CoV-2), hDPP4-KI mice (MA-MERS-CoV), K18-hACE2 mice (SARS-CoV-2 Omicron XBB.1.16) | 80% survival in SARS-CoV-2 infected mice and 90% survival in MERS-CoV infected mice.[3] Reduced fatality to 20% in Omicron XBB.1.16 infected mice.[3] |
| Nirmatrelvir | SARS-CoV-2 | - | Comparable to ensitrelvir | BALB/cAJcl mice (MA-P10), Syrian hamsters (Delta, Omicron BA.2) | Reduced lung viral titers in mice and nasal turbinate and lung viral titers in hamsters.[4][5][6] |
| Ensitrelvir | SARS-CoV-2 | - | Comparable to nirmatrelvir | BALB/cAJcl mice (MA-P10), Syrian hamsters (Delta, Omicron BA.2) | Demonstrated comparable or better in vivo efficacy than nirmatrelvir in reducing viral loads in mice and hamsters.[4][5][6] |
Experimental Protocols for In Vivo Efficacy Studies
The following are detailed methodologies for the key in vivo experiments cited for the comparator compounds, providing a framework for potential future studies of this compound.
Study of Compounds 5d and 11d in Mouse Models of SARS-CoV-2 and MERS-CoV[3]
-
Animal Models:
-
SARS-CoV-2: BALB/c mice infected with mouse-adapted (MA) SARS-CoV-2 (SARS2-N501YMA30).
-
MERS-CoV: Human dipeptidyl peptidase 4 (hDPP4) knock-in (KI) mice infected with MA-MERS-CoV.
-
SARS-CoV-2 Omicron: K18-hACE2 mice infected with SARS-CoV-2 Omicron subvariant XBB.1.16.
-
-
Infection: Mice were infected with the respective viruses.
-
Treatment:
-
Compounds 5d and 11d were administered starting 1-day post-infection.
-
A vehicle control group was included in all studies.
-
-
Efficacy Endpoints:
-
Survival rate was monitored daily.
-
Body weight changes were recorded.
-
Lung viral titers were determined at 3 and 5 days post-infection.
-
Histopathological changes in the lungs were assessed.
-
Comparative Study of Ensitrelvir and Nirmatrelvir in Mouse and Hamster Models[4][5][6]
-
Animal Models:
-
BALB/cAJcl mice infected with mouse-adapted SARS-CoV-2 (MA-P10) strain.
-
Syrian hamsters infected with SARS-CoV-2 Delta or Omicron BA.2 strains.
-
-
Infection: Animals were intranasally infected with the respective SARS-CoV-2 strains.
-
Treatment:
-
Ensitrelvir and nirmatrelvir were orally administered twice daily for 5 days, starting 1-day post-infection.
-
A vehicle control group (0.5% methylcellulose solution) was included.
-
-
Efficacy Endpoints:
-
Animal survival and body weight changes were monitored daily.
-
Viral titers in the lungs (mice and hamsters) and nasal turbinates (hamsters) were measured at 2 and 4 days post-infection.
-
Visualizing the Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of 3CL protease inhibitors and a typical workflow for in vivo efficacy studies.
Caption: Mechanism of 3CL protease inhibitors like this compound.
Caption: Typical workflow for preclinical in vivo efficacy testing.
Conclusion
This compound exhibits potent in vitro activity against SARS-CoV 3CL protease, making it a compelling candidate for further investigation. While the absence of in vivo data currently limits a direct assessment of its therapeutic potential, comparison with other 3CL protease inhibitors that have demonstrated efficacy in animal models provides a valuable framework for its continued development. The experimental protocols outlined in this guide offer a clear path for future in vivo studies that will be critical in determining the ultimate clinical utility of this compound. Researchers are encouraged to pursue such studies to ascertain if the promising in vitro profile of this compound translates to effective in vivo antiviral activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tribioscience.com [tribioscience.com]
- 3. Potent 3CLpro inhibitors effective against SARS-CoV-2 and MERS-CoV in animal models by therapeutic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Crystallographic Validation of GRL-0496's Covalent Binding to SARS-CoV 3CLpro: A Comparative Analysis
A detailed guide for researchers and drug development professionals on the binding mechanism of GRL-0496, a potent covalent inhibitor of SARS-CoV 3CLpro. This guide provides a comparative analysis with other covalent inhibitors, supported by available structural data and detailed experimental protocols.
The development of effective antiviral therapeutics against coronaviruses remains a critical area of research. The 3C-like protease (3CLpro), a key enzyme in the viral replication cycle, is a prime target for inhibitor development. This compound has been identified as a potent, chloropyridyl ester-derived inhibitor of SARS-CoV 3CLpro, exhibiting an IC50 of 30 nM and antiviral activity with an EC50 of 6.9 μM.[1][2] While a definitive co-crystal structure of this compound covalently bound to 3CLpro is not publicly available, molecular docking studies provide significant insights into its binding mechanism, which can be compared with the crystallographically determined structures of other covalent 3CLpro inhibitors.
Comparative Analysis of 3CLpro Inhibitors
The following table summarizes the inhibitory potency of this compound in comparison to other notable covalent and non-covalent inhibitors of coronavirus 3CLpro. This data highlights the competitive efficacy of this compound.
| Inhibitor | Target Virus | Type | IC50 | EC50 | PDB ID (if available) |
| This compound | SARS-CoV | Covalent | 30 nM [1] | 6.9 μM [2] | Not Available (Docking on 2HOB, 2V6N) [3] |
| PF-07321332 (Nirmatrelvir) | SARS-CoV-2 | Covalent | ~139 nM[4] | - | 6LU7[4] |
| GC376 | SARS-CoV-2 | Covalent | 139 nM[4] | - | - |
| Compound 16a | SARS-CoV-2 | Covalent | 0.81 μM[4] | - | 7MLF[4] |
| Compound 14a | SARS-CoV-2 | Covalent | 1.1 μM[4] | - | 7MLG[4] |
| WU-04 | SARS-CoV-2 | Non-covalent | 55 nM[5] | 10-nM range[5] | 7UYN[5] |
| S-217622 | SARS-CoV-2 | Non-covalent | - | - | 7WOF |
Validating Covalent Inhibition: A Step-by-Step Workflow
The validation of a covalent inhibitor's binding mechanism is a multi-step process, culminating in structural elucidation. The logical workflow from initial screening to crystallographic confirmation provides a robust framework for drug development.
Caption: Workflow for validating the covalent binding mechanism of a protease inhibitor.
The Binding Mechanism of this compound: Insights from Molecular Docking
Molecular docking studies of this compound within the active site of SARS-CoV 3CLpro (using PDB entry 2HOB) reveal a plausible binding mode that precedes the covalent modification of the catalytic cysteine (Cys-145).[3] The inhibitor is positioned such that its chloropyridyl ester warhead is in close proximity to the nucleophilic thiol of Cys-145, poised for covalent bond formation.
Key interactions predicted from the docking model include:[3]
-
Proximity for Covalent Attack: The carbonyl carbon of the ester is positioned within 2.5–3.5 Å of the sulfur atom of Cys-145.
-
Hydrogen Bonding: The carbonyl oxygen forms hydrogen bonds with the backbone nitrogens of Gly-143, Ser-144, and Cys-145, stabilizing the pre-covalent complex.
-
S1 Pocket Occupancy: The chloropyridyl group is situated in the S1 pocket of the protease.
Following the initial non-covalent binding, the catalytic dyad (Cys-145 and His-41) facilitates the acylation of Cys-145 by the chloropyridyl ester of this compound, forming an irreversible covalent bond. This mechanism is consistent with that observed for other covalent 3CLpro inhibitors.
Caption: Schematic of this compound's binding and covalent modification of the 3CLpro active site.
Experimental Protocols
SARS-CoV 3CLpro Inhibition Assay (FRET-based)
This protocol is based on a well-established fluorescence resonance energy transfer (FRET) assay to determine the enzymatic activity of 3CLpro.
-
Reagents and Materials:
-
Authentic full-length SARS-CoV 3CLpro enzyme.
-
FRET substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS).
-
Assay buffer: 50 mM HEPES, pH 7.5, 1 mM DTT, 0.01 mg/mL BSA.
-
Inhibitor (this compound) dissolved in DMSO.
-
96-well microplates (black, flat-bottom for fluorescence reading).
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 96-well plate, add 100 nM of 3CLpro enzyme to the assay buffer.
-
Add varying concentrations of the inhibitor to the wells. Include a DMSO-only control.
-
Incubate the enzyme and inhibitor mixture for a specified time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the FRET substrate to a final concentration of 10-20 μM.
-
Monitor the increase in fluorescence (excitation/emission wavelengths specific to the FRET pair) over time.
-
Calculate the initial reaction velocities and determine the IC50 values by plotting the percent inhibition against the inhibitor concentration.
-
Crystallography of 3CLpro with a Covalent Inhibitor
This generalized protocol outlines the key steps for obtaining a crystal structure of 3CLpro in complex with a covalent inhibitor.
-
Protein Expression and Purification:
-
Express recombinant SARS-CoV or SARS-CoV-2 3CLpro in a suitable expression system (e.g., E. coli).
-
Purify the protein to homogeneity using affinity and size-exclusion chromatography.
-
-
Co-crystallization:
-
Concentrate the purified 3CLpro to an appropriate concentration (e.g., 5-10 mg/mL).
-
Incubate the protein with a molar excess of the covalent inhibitor for a sufficient time to ensure complete covalent modification. This can be verified by mass spectrometry.
-
Screen for crystallization conditions using various commercially available or in-house prepared screens (e.g., sitting-drop or hanging-drop vapor diffusion methods).
-
Optimize the initial crystallization hits by varying precipitant concentration, pH, and temperature.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using appropriate software (e.g., XDS, MOSFLM).
-
Solve the structure by molecular replacement using a known 3CLpro structure as a search model.
-
Build and refine the model of the protein-inhibitor complex, paying close attention to the electron density corresponding to the covalently bound inhibitor.
-
Validate the final structure using tools like MolProbity.
-
Conclusion
While a dedicated crystal structure of this compound bound to 3CLpro is yet to be determined, molecular docking studies provide a strong hypothetical basis for its covalent binding mechanism. This mechanism, involving the acylation of the catalytic Cys-145, is consistent with that of other well-characterized covalent 3CLpro inhibitors. The high potency of this compound, as demonstrated in enzymatic and antiviral assays, underscores its potential as a lead compound for the development of broad-spectrum anti-coronavirus therapeutics. Further crystallographic studies would be invaluable in definitively elucidating the precise interactions of this compound within the 3CLpro active site and would further guide structure-based drug design efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of G-0496: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of GRL-0496, a potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitor. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental protection.
Core Safety and Handling Summary
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment.[1] Proper disposal requires containment and transfer to an approved waste disposal facility.[1]
| Property | Value | Reference |
| Chemical Name | 1H-Indole-4-carboxylic acid, 5-chloro-3-pyridinyl ester | [2] |
| Molecular Formula | C14H9ClN2O2 | [1] |
| Molecular Weight | 272.69 g/mol | [1] |
| CAS Number | 1087243-14-8 | [1] |
| Physical Form | Powder | [2] |
| Solubility | DMSO (up to 30 mg/ml), Ethanol (up to 25 mg/ml) | [2] |
| Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant | [1] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to comply with standard safety regulations and minimize environmental impact.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]
-
Avoid contact with skin and eyes.[1] In case of contact, rinse thoroughly with water.[1]
-
Do not eat, drink, or smoke when handling this product.[1]
2. Waste Segregation and Containment:
-
Solid Waste:
-
Collect all solid this compound waste, including unused product and contaminated materials (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure lid to prevent spills.
-
-
Solutions:
-
Aqueous solutions containing this compound should not be disposed of down the drain due to its high aquatic toxicity.[1]
-
Collect liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Empty Containers:
-
The original container of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or DMSO) if local regulations permit. The rinsate must be collected and disposed of as hazardous liquid waste.
-
If rinsing is not feasible or permitted, the empty, unrinsed container must be disposed of as hazardous solid waste.
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound (1H-Indole-4-carboxylic acid, 5-chloro-3-pyridinyl ester)"
-
The approximate quantity of waste.
-
The relevant hazard pictograms (e.g., harmful, hazardous to the aquatic environment).
-
The date of waste generation.
-
The name and contact information of the principal investigator or laboratory responsible.
-
4. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from incompatible materials, such as strong acids, alkalis, and oxidizing/reducing agents.[1]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for the transfer and disposal of chemical waste.
Visual Guide to this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling GRL-0496
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of GRL-0496, a potent inhibitor of SARS-CoV 3CLpro. Adherence to these guidelines is essential to ensure personal safety and environmental protection.
Hazard Identification and Classification
This compound is classified with the following hazards. This information is critical for risk assessment and the implementation of appropriate safety measures.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | Warning | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
Due to the compound's acute oral toxicity and the use of Dimethyl Sulfoxide (DMSO) as a solvent, which can facilitate skin absorption of other chemicals, a comprehensive PPE strategy is mandatory.[2]
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with an inner nitrile glove and an outer butyl rubber glove. | Butyl gloves are recommended for handling DMSO as it readily penetrates nitrile gloves.[2] Double gloving provides an additional layer of protection. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes of the chemical solution. |
| Lab Coat | A buttoned, knee-length lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | A fume hood provides adequate ventilation and containment. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, from preparation of stock solutions to its use in experiments, must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure risk.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation of Stock Solution:
-
This compound is soluble in DMSO (up to 30 mg/mL) and Ethanol (up to 25 mg/mL).[2]
-
When weighing the powdered compound, use the tare method within a ventilated containment to prevent inhalation of airborne particles.[3] This involves adding the chemical to a pre-weighed, sealed container inside the fume hood and then weighing it outside.
-
Solutions in DMSO or ethanol can be stored at -20°C for up to one month.[2]
-
-
Experimental Use:
-
All procedures involving this compound solutions must be conducted within a chemical fume hood.
-
Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Do not eat, drink, or smoke in the designated handling area.[1]
-
Disposal Plan
Proper disposal is critical due to the acute aquatic toxicity of this compound.
| Waste Stream | Disposal Procedure |
| Liquid Waste | All liquid waste containing this compound, including unused stock solutions and experimental media, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the sink. [4][5] |
| Solid Waste | Contaminated solid waste (e.g., pipette tips, gloves, empty vials) should be collected in a separate, clearly labeled hazardous waste container. Empty containers that held the pure compound may need to be disposed of as hazardous waste.[6] |
| Waste Storage | Store hazardous waste containers in a designated, secure area away from incompatible materials, awaiting collection by a certified hazardous waste disposal service.[4] |
Disposal Workflow
Caption: Disposal plan for this compound waste.
By adhering to these procedures, you contribute to a safe and responsible research environment. Always consult your institution's specific safety guidelines and the full Safety Data Sheet (SDS) before working with any new chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
